PF-3450074
説明
特性
IUPAC Name |
(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDFWSNAQWFRRF-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of PF-3450074: An Indirect Inhibitor of HIV-1 Reverse Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3450074 (PF-74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. Unlike many antiretroviral drugs that target viral enzymes, this compound exerts its antiviral effect through a novel mechanism centered on the viral capsid protein (CA). This technical guide delineates the intricate mechanism by which this compound indirectly inhibits HIV-1 reverse transcription by modulating the stability of the viral capsid. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the molecular interactions that define the compound's mode of action.
Introduction
The HIV-1 capsid is a conical protein shell composed of the viral capsid protein (p24 or CA) that encases the viral RNA genome and essential enzymes, including reverse transcriptase and integrase.[1] The structural integrity and timely disassembly of the capsid, a process known as uncoating, are critical for the successful completion of reverse transcription and subsequent steps in the viral life cycle.[1][2] this compound has emerged as a crucial tool for studying the intricate processes of uncoating and its linkage to reverse transcription. This compound does not directly inhibit the enzymatic activity of reverse transcriptase but rather targets the CA protein, thereby disrupting the orchestrated process of viral uncoating and consequently impairing the synthesis of viral DNA.[3][4]
Mechanism of Action of this compound
This compound's mechanism of action is multifaceted and concentration-dependent, primarily involving its interaction with the HIV-1 capsid.
Binding to the Capsid Protein
This compound binds to a preformed pocket on the N-terminal domain (NTD) of the HIV-1 CA protein.[5] This binding site is located at the interface between adjacent CA subunits within the hexameric lattice of the capsid.[6] Specifically, it occupies a pocket bounded by helices 3, 4, 5, and 7 of the CA NTD.[5] Notably, this binding site is also utilized by host cell proteins, such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are implicated in the nuclear import of the virus.[6][7] By binding to this pocket, this compound can directly compete with the binding of these host factors.[7]
Alteration of Capsid Stability
The binding of this compound to the capsid has a profound and concentration-dependent effect on its stability.
-
At high concentrations (typically around 10 µM), this compound has been shown to destabilize the viral capsid, leading to premature uncoating.[2][8] This rapid disassembly of the core disrupts the optimal environment required for reverse transcription, leading to a marked reduction in the accumulation of late reverse transcription products.[7][9]
-
At lower concentrations (in the sub-micromolar to low micromolar range), paradoxically, this compound has been observed to stabilize the capsid.[3][10] This hyper-stabilization can also be detrimental to viral replication, as it is believed to interfere with the timely and spatially regulated process of uncoating that is necessary for efficient reverse transcription and subsequent nuclear import.
The prevailing model suggests that by either prematurely disassembling or overly stabilizing the capsid, this compound disrupts the delicate equilibrium of capsid stability required for productive infection, ultimately leading to the inhibition of reverse transcription.
Quantitative Data Summary
The inhibitory and binding activities of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of this compound against HIV-1
| Parameter | Cell Type | HIV-1 Strain(s) | Value | Reference(s) |
| EC50 | - | Various isolates | 8-640 nM | [7][9] |
| - | NL4-3 (Wild Type) | 0.72 µM | [7][9] | |
| - | T107N mutant | 4.5 µM | [7][9] | |
| - | Various strains | 0.113 to 0.362 µM | [5] | |
| IC50 | PBMCs | HIV-193RW025 | 1.5 ± 0.9 µM | [7][9] |
| PBMCs | HIV-1JR-CSF | 0.6 ± 0.20 µM | [7][9] | |
| PBMCs | HIV-193MW965 | 0.6 ± 0.10 µM | [7][9] | |
| - | Median | 0.9 ± 0.5 µM | [7] | |
| CC50 | - | Median | 90.5 ± 5.9 µM | [7] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; PBMCs: Peripheral blood mononuclear cells.
Table 2: Binding Affinity of this compound for HIV-1 Capsid Protein
| Parameter | Interacting Partner | Method | Value | Reference(s) |
| Kd | CA hexamer | Isothermal Titration Calorimetry | 176 ± 78 nM | [7] |
| CA hexamer | Isothermal Titration Calorimetry | 262 nM | [6] | |
| Unassembled CA | Isothermal Titration Calorimetry | ~4 µM | [6] | |
| Isolated NTD | Isothermal Titration Calorimetry | ~4 µM | [6] |
Kd: Dissociation constant; CA: Capsid protein; NTD: N-terminal domain.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of this compound.
Antiviral Activity Assay (EC50 Determination)
This assay measures the concentration of this compound required to inhibit HIV-1 replication by 50%.
-
Cell Culture and Infection: Target cells (e.g., TZM-bl cells, SupT1 cells, or PBMCs) are seeded in multi-well plates. The cells are then infected with a known amount of HIV-1 in the presence of serial dilutions of this compound.[4]
-
Quantification of Viral Replication: After a defined incubation period (e.g., 48-72 hours), viral replication is quantified. This can be achieved by:
-
Luciferase Reporter Assay: In TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter cassette, the luciferase activity is measured as an indicator of successful infection.
-
p24 ELISA: The amount of the viral p24 capsid protein in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
GFP Expression: For reporter viruses expressing Green Fluorescent Protein (GFP), the percentage of GFP-positive cells is determined by flow cytometry.[4]
-
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a no-drug control. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Capsid Stability Assay (In Vitro Uncoating)
This assay assesses the effect of this compound on the physical integrity of the viral capsid.
-
Isolation of Viral Cores: Concentrated HIV-1 particles are treated with a mild non-ionic detergent (e.g., 1% Triton X-100) to strip away the viral membrane, releasing the viral cores.[2][10]
-
Treatment with this compound: The purified cores are incubated with different concentrations of this compound or a vehicle control.
-
Sedimentation and Quantification: The mixture is then subjected to ultracentrifugation through a sucrose gradient. Intact cores will pellet at the bottom of the tube, while disassembled CA proteins will remain in the supernatant. The amount of CA in the pellet and supernatant fractions is quantified by p24 ELISA.[2]
-
Interpretation: An increase in soluble CA in the supernatant in the presence of this compound indicates capsid destabilization, while an increase in pelleted CA suggests stabilization.
Quantification of Reverse Transcription Products by qPCR
This method quantifies the amount of viral DNA synthesized in infected cells, providing a direct measure of the efficiency of reverse transcription.
-
Cell Infection and DNA Extraction: Target cells are infected with HIV-1 in the presence or absence of this compound. At various time points post-infection, total cellular DNA is extracted.[4]
-
Quantitative PCR (qPCR): The extracted DNA is used as a template for qPCR with primers specific for different stages of HIV-1 reverse transcription products (e.g., early, late, and 2-LTR circles).[4][11][12] A standard curve with known amounts of a plasmid containing the target sequence is used for absolute quantification.
-
Data Analysis: The copy number of viral DNA products is normalized to a cellular housekeeping gene (e.g., GAPDH or RNase P) to account for variations in DNA extraction and cell number. A reduction in the levels of late reverse transcription products in this compound-treated cells indicates inhibition of reverse transcription.[4]
In Vitro Binding Assay
These assays are used to determine the binding affinity of this compound to the CA protein.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (purified CA protein or CA hexamers). The resulting data can be used to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[6]
-
Competition Binding Assays: These assays measure the ability of unlabeled this compound to compete with a labeled ligand (e.g., [3H]PF74 or a fluorescently labeled peptide) for binding to immobilized CA hexamers.[13] The reduction in the signal from the labeled ligand in the presence of increasing concentrations of unlabeled this compound is used to determine the binding affinity.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Mechanism of this compound's indirect inhibition of HIV-1 reverse transcription.
Caption: General experimental workflow for characterizing a capsid-targeting HIV-1 inhibitor.
Conclusion
This compound represents a class of HIV-1 inhibitors that indirectly impede reverse transcription by targeting the viral capsid. Its intricate, concentration-dependent effects on capsid stability have provided invaluable insights into the critical role of the uncoating process in the early stages of HIV-1 replication. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of capsid-targeting antivirals. A thorough understanding of the mechanism of compounds like this compound is paramount for the development of novel therapeutic strategies that exploit the vulnerabilities of the HIV-1 capsid.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. This compound | HIV Protease | TargetMol [targetmol.com]
- 10. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microplate-Based Assay for Identifying Small Molecules That Bind a Specific Intersubunit Interface within the Assembled HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of PF-3450074 with CPSF6 and NUP153
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor PF-3450074 (also known as PF74) and the host proteins Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), in the context of HIV-1 infection. This compound is a potent inhibitor of HIV-1 replication that targets the viral capsid protein (CA). A key aspect of its mechanism of action involves the competitive displacement of essential host factors, CPSF6 and NUP153, from their binding site on the HIV-1 capsid. This guide details the binding affinities, inhibitory concentrations, and the experimental methodologies used to elucidate these interactions, providing a valuable resource for researchers in virology and drug development.
Molecular Interactions
This compound, CPSF6, and NUP153 all share a common binding site on the HIV-1 capsid, specifically within a hydrophobic pocket formed at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the assembled capsid hexamer.[1][2] This competitive binding is central to the multimodal inhibitory action of this compound.
-
This compound (PF74): This small molecule directly binds to the HIV-1 CA, exhibiting a preference for the assembled hexameric lattice over CA monomers.[1][2] This interaction can have a bimodal effect: at lower concentrations, it primarily competes with host factor binding, disrupting nuclear import, while at higher concentrations, it can induce premature capsid uncoating, thereby inhibiting reverse transcription.[3][4]
-
CPSF6: This host protein is involved in the nuclear import of the HIV-1 pre-integration complex (PIC) and influences integration site selection.[5][6] Its interaction with the viral capsid is crucial for these processes.
-
NUP153: A component of the nuclear pore complex (NPC), NUP153 is another critical host factor for the nuclear entry of HIV-1.[6] Like CPSF6, it directly engages the viral capsid to facilitate its translocation into the nucleus.
The binding of this compound to the capsid physically occludes the binding of both CPSF6 and NUP153, effectively disrupting the normal course of HIV-1 nuclear import and subsequent replication steps.[7][8]
Quantitative Data
The following tables summarize the key quantitative data related to the binding and inhibitory activities of this compound and its interaction with CPSF6 and NUP153.
Table 1: Antiviral Activity of this compound
| Parameter | Virus/Cell Line | Value | Reference(s) |
| EC50 | HIV-1 (various isolates) | 8 - 640 nM | [7][8] |
| HIV wild type NL4-3 | 0.72 µM | [7] | |
| HIV T107N mutant | 4.5 µM | [7] | |
| HIV-193RW025 (PBMCs) | 1.5 ± 0.9 µM | [7] | |
| HIV-1JR-CSF (PBMCs) | 0.6 ± 0.20 µM | [7] | |
| HIV-193MW965 (PBMCs) | 0.6 ± 0.10 µM | [7] | |
| IC50 | Median value | 0.9 ± 0.5 µM | [7] |
| Competition with NUP153C binding to CAN | ~13.6 µM | [9][10] | |
| CC50 | Median value | 90.5 ± 5.9 µM | [7] |
Table 2: Binding Affinities (Kd)
| Interacting Molecules | Method | Value | Reference(s) |
| This compound and CA hexamer | Isothermal Titration Calorimetry (ITC) | 176 ± 78 nM | [7] |
| This compound and isolated CA NTD | Isothermal Titration Calorimetry (ITC) | ~4 µM | [11] |
| This compound and full-length, unassembled CA | Isothermal Titration Calorimetry (ITC) | ~4 µM | [11] |
| CPSF6 peptide and CA hexamer | Fluorescence Polarization | 83 µM | |
| CPSF6 peptide and isolated CA NTD | Fluorescence Polarization | 872 µM | |
| CPSF6 peptide and full-length, unassembled CA | Fluorescence Polarization | 436 µM | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the interactions of this compound with CPSF6 and NUP153.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of two molecules. This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction.
-
Principle: A solution of one molecule (the ligand, e.g., this compound or a CPSF6/NUP153 peptide) is titrated into a solution of the other molecule (the macromolecule, e.g., purified HIV-1 CA hexamers) in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured.
-
Methodology:
-
Purified HIV-1 CA hexamers are placed in the sample cell of the ITC instrument.
-
A solution of this compound or a synthetic peptide of the binding domain of CPSF6 or NUP153 is loaded into the injection syringe.
-
A series of small injections of the ligand solution are made into the sample cell.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to macromolecule.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[3]
-
Fluorescence Polarization (FP) Assay
FP is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule. It is particularly useful for studying protein-ligand interactions in solution.
-
Principle: When a fluorescently labeled molecule is excited with polarized light, it emits polarized light. The degree of polarization is dependent on the rotational diffusion of the molecule. A small, free-floating molecule rotates rapidly, resulting in low polarization. When bound to a larger molecule, its rotation is slowed, leading to an increase in polarization.
-
Methodology for Competitive Binding:
-
A fluorescently labeled peptide corresponding to the binding domain of CPSF6 or NUP153 is used as the tracer.
-
The tracer is incubated with purified HIV-1 CA hexamers, leading to a high polarization signal.
-
Increasing concentrations of a competitor (e.g., this compound) are added to the mixture.
-
The competitor displaces the fluorescent tracer from the CA hexamer, causing a decrease in the polarization signal.
-
The IC50 value of the competitor can be determined from the dose-response curve.[12]
-
Antiviral Assays
These assays are used to determine the efficacy of a compound in inhibiting viral replication in a cell-based system.
-
Principle: Cells susceptible to HIV-1 infection are treated with varying concentrations of the test compound (this compound) and then infected with HIV-1. The extent of viral replication is measured after a defined incubation period.
-
Methodology:
-
Target cells (e.g., TZM-bl reporter cells, PBMCs) are seeded in multi-well plates.
-
The cells are pre-incubated with a serial dilution of this compound.
-
A known amount of HIV-1 is added to the cells.
-
After a period of incubation (typically 48-72 hours), viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) integrated into the viral genome, or by quantifying the amount of a viral protein (e.g., p24) in the cell culture supernatant using an ELISA.
-
The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.[13]
-
Quantitative PCR (qPCR) for Reverse Transcription
qPCR is used to quantify the amount of viral DNA produced during the early stages of HIV-1 infection, providing a measure of the efficiency of reverse transcription.
-
Principle: This assay measures the amount of newly synthesized viral DNA in infected cells. A decrease in the amount of viral DNA in the presence of a compound indicates inhibition of reverse transcription or an earlier step.
-
Methodology:
-
Target cells are treated with this compound and infected with HIV-1 as in the antiviral assay.
-
At a specific time point post-infection (e.g., 8-24 hours), total DNA is extracted from the cells.
-
The amount of HIV-1 DNA is quantified using qPCR with primers and probes specific for a region of the viral genome (e.g., late reverse transcription products).
-
The results are normalized to a cellular housekeeping gene to account for variations in cell number and DNA extraction efficiency.
-
Visualizations
The following diagrams illustrate the key interactions and experimental workflows described in this guide.
References
- 1. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative PCR for HIV-1 Proviral DNA | Springer Nature Experiments [experiments.springernature.com]
- 3. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytoplasmic CPSF6 Regulates HIV-1 Capsid Trafficking and Infection in a Cyclophilin A-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput fluorescence polarization assay specific to the CD4 binding site of HIV-1 glycoproteins based on a fluorescein-labelled CD4 mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single HIV-1 imaging reveals progression of infection through CA-dependent steps of docking at the nuclear pore, uncoating and nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bimodal Inhibitory Mechanism of PF-3450074 on the HIV-1 Capsid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bimodal inhibitory mechanism of PF-3450074 (also known as PF74), a small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). Contrary to potential misconceptions, this compound's inhibitory action is not directed at ROCK and Aurora kinases but is instead focused on the HIV-1 capsid, where it exhibits a distinct, concentration-dependent bimodal mechanism of action. This document will detail this mechanism, present quantitative data, outline experimental protocols, and provide visual representations of the relevant pathways and workflows.
Introduction to this compound and its Target
This compound is a potent antiviral compound that specifically targets the HIV-1 capsid, a critical viral component for multiple stages of the viral lifecycle, including uncoating, reverse transcription, and nuclear entry.[1][2] The compound binds to a conserved pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[3][4][5][6] This binding site is also utilized by host cell proteins, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are crucial for the transport of the viral pre-integration complex into the nucleus.[6][7][8][9][10] The inhibitory mechanism of this compound is described as bimodal because it exerts different effects at low and high concentrations.[5][7][10][11][12]
The Bimodal Inhibitory Mechanism
The dose-response curve of this compound is uniquely triphasic, consisting of two inhibitory phases separated by a plateau, which points to a bimodal mechanism of action.[7][8][10]
-
Low Concentration Inhibition (Sub-micromolar to low micromolar, ~< 2 µM): At lower concentrations, this compound's primary mechanism is the competitive inhibition of the binding of host factors CPSF6 and NUP153 to the viral capsid.[7][11] By occupying the same binding pocket, this compound disrupts the normal interactions required for nuclear entry and integration site targeting, thereby inhibiting viral replication post-reverse transcription.[7][13] This action at lower concentrations may not significantly affect the process of reverse transcription itself.[7]
-
High Concentration Inhibition (~10 µM): At higher concentrations, this compound exhibits a more direct and potent effect on the stability of the viral capsid. It has been shown to accelerate the uncoating of the HIV-1 core.[1][2][11] This premature destabilization of the capsid leads to a failure to establish a productive infection by impairing the completion of reverse transcription.[1][2][11][14] This high-concentration effect is characterized by a steep dose-response curve, suggesting a cooperative mechanism of action.[7][10]
The interaction with the host protein cyclophilin A (CypA) also plays a role in the antiviral activity of this compound. The binding of CypA to the capsid appears to promote the inhibitory effects of this compound.[1][2]
Quantitative Data
The following tables summarize the quantitative data for this compound's antiviral activity and binding affinity.
| Parameter | Value | Cell Line/Conditions | Reference |
| EC50 (HIV-1 isolates) | 8-640 nM | Various HIV isolates | [14][15] |
| EC50 (HIV wild type NL4-3) | 0.72 µM | [14] | |
| EC50 (HIV T107N mutant) | 4.5 µM | [14] | |
| IC50 (HIV-193RW025) | 1.5 ± 0.9 µM | Human peripheral blood mononuclear cells (PBMCs) | [14] |
| IC50 (HIV-1JR-CSF) | 0.6 ± 0.20 µM | Human peripheral blood mononuclear cells (PBMCs) | [14] |
| IC50 (HIV-193MW965) | 0.6 ± 0.10 µM | Human peripheral blood mononuclear cells (PBMCs) | [14] |
| Median IC50 | 0.9 ± 0.5 µM | [14] | |
| CC50 | 90.5 ± 5.9 µM | [14] | |
| Kd (PF-74 and CA hexamer) | 176 ± 78 nM | [14] |
Signaling and Mechanistic Pathways
The following diagrams illustrate the bimodal inhibitory mechanism of this compound.
Caption: Bimodal inhibitory mechanism of this compound on the HIV-1 capsid.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding the characterization of this compound.
This protocol is used to determine the potency of this compound in inhibiting HIV-1 infection in cell culture.
-
Cell Plating: Seed target cells (e.g., TZM-gfp or MT-4 cells) in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[5]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Virus Infection: After a pre-incubation period with the compound, infect the cells with a known amount of HIV-1 (e.g., HIV-1NL4-3 at a specific multiplicity of infection).[5]
-
Incubation: Incubate the infected cells for a period that allows for viral replication and reporter gene expression (e.g., 48-72 hours).
-
Readout: Measure the extent of viral infection. This can be done by quantifying the expression of a reporter gene (e.g., luciferase or GFP) or by measuring the amount of a viral protein (e.g., p24 antigen) in the culture supernatant.[16]
-
Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
This assay assesses the direct effect of this compound on the stability of purified HIV-1 cores.
-
Core Isolation: Purify HIV-1 cores from concentrated virus preparations.
-
Compound Incubation: Incubate the purified cores with varying concentrations of this compound or a vehicle control at room temperature for a defined period.[1]
-
Separation of Assembled and Disassembled Capsids: Separate the intact (assembled) cores from the dissociated (disassembled) CA proteins. This is often achieved by ultracentrifugation through a sucrose cushion, where intact cores pellet, and soluble CA remains in the supernatant.
-
Quantification: Quantify the amount of CA protein in the pellet and supernatant fractions using an enzyme-linked immunosorbent assay (ELISA) for the p24 antigen.[1]
-
Data Analysis: Determine the percentage of core-associated CA. A decrease in the amount of CA in the pellet fraction in the presence of this compound indicates destabilization of the capsid.[1]
References
- 1. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound - Immunomart [immunomart.com]
- 16. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PF-3450074 on HIV-1 Capsid Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor PF-3450074 and its effects on the protein-protein interactions of the Human Immunodeficiency Virus type 1 (HIV-1) capsid. This compound has been identified as a potent antiviral compound that targets the viral capsid protein (CA), a critical component for multiple stages of the HIV-1 lifecycle, including uncoating, reverse transcription, and assembly. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the compound's mechanism of action.
Executive Summary
This compound is a novel HIV-1 inhibitor that directly binds to the capsid protein, leading to a disruption of the finely tuned processes of viral core disassembly (uncoating) and assembly. The compound exhibits a dual mechanism of action, impacting both early and late stages of viral replication. At micromolar concentrations, this compound has been shown to induce premature uncoating of the viral capsid, which in turn impairs the reverse transcription process. This guide will explore the quantitative measures of its antiviral potency, the specific experimental procedures used to elucidate its function, and the molecular interactions that underpin its activity.
Quantitative Data Summary
The antiviral activity and binding affinity of this compound have been quantified across various studies. The following tables summarize these key metrics for easy comparison.
Table 1: Antiviral Activity of this compound against HIV-1
| HIV-1 Strain | Cell Line | EC50 (µM) | IC50 (µM) | Citation |
| Wild-type (Lab strains) | Peripheral Blood Mononuclear Cells (PBMCs) | 0.207 (median) | - | [1] |
| NL4-3 (Wild-type) | - | 0.72 | - | [2] |
| T107N mutant | - | 4.5 | - | [2] |
| 93RW025 | PBMCs | - | 1.5 ± 0.9 | [2] |
| JR-CSF | PBMCs | - | 0.6 ± 0.20 | [2] |
| 93MW965 | PBMCs | - | 0.6 ± 0.10 | [2] |
| Wild-type | - | - | 0.9 ± 0.5 (median) | [2] |
| Racemic PF74 | - | - | (S)-PF74: 1.5, (R)-PF74: 19 | [3] |
Table 2: Binding Affinity of this compound to HIV-1 Capsid Protein
| Interacting Molecule | Method | Kd (nM) | Citation |
| CA Hexamer | Not Specified | 176 ± 78 | [2] |
| CA Hexamer | Surface Plasmon Resonance (SPR) | 2530 ± 1020 | [4] |
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Citation |
| Not Specified | 90.5 ± 5.9 | [2] |
Mechanism of Action
This compound exerts its antiviral effect by directly binding to a pocket on the N-terminal domain (NTD) of the HIV-1 capsid protein.[1] This binding site is located at the interface between adjacent CA subunits within the capsid lattice.[5] The binding of this compound to this site has a profound impact on the stability of the viral core. Evidence suggests that the compound induces a premature and aberrant disassembly of the capsid, a process critical for the initiation of reverse transcription.[1][6] This destabilization of the capsid structure is a key aspect of its inhibitory action at the early stages of the viral life cycle.[7]
Furthermore, this compound also affects the late stages of HIV-1 replication, specifically the assembly of new viral particles. By interacting with CA monomers, it can interfere with the proper formation of the capsid shell, leading to the production of non-infectious virions.[8]
The interaction of this compound with the capsid is also influenced by host factors. The host protein cyclophilin A (CypA), which binds to the viral capsid, has been shown to promote the antiviral activity of this compound.[6]
dot
References
- 1. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 (Journal Article) | OSTI.GOV [osti.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the triphasic dose-response of PF-3450074
An in-depth technical guide exploring the triphasic dose-response of PF-3450074, a potent inhibitor of the HIV-1 capsid protein, is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound (also known as PF74) is a small molecule inhibitor that targets the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA).[1][2][3] It exhibits a broad spectrum of activity against various HIV-1 isolates with submicromolar potency.[2][4] The mechanism of action for this compound is multifaceted and concentration-dependent, leading to a unique triphasic dose-response curve.[5][6] This inhibitor binds to a specific pocket on the N-terminal domain of the CA protein, a site that is also utilized by host cell proteins such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153).[5][7]
The Triphasic Dose-Response Phenomenon
A distinctive characteristic of this compound is its triphasic dose-response curve, which consists of two distinct inhibitory phases separated by a plateau phase.[5][6] This suggests a bimodal mechanism of action that is dependent on the concentration of the compound.[5][7]
-
First Inhibitory Phase (Low Concentrations): At lower concentrations (approximately below 2 µM), this compound competes with the binding of host factors like CPSF6 and NUP153 to the viral capsid.[8] This interference with essential host-virus interactions disrupts the normal processes of nuclear entry and integration, leading to an initial phase of viral inhibition.[5][9]
-
Plateau Phase: As the concentration of this compound increases, the inhibitory effect reaches a temporary plateau.
-
Second Inhibitory Phase (High Concentrations): At higher concentrations (around 5-10 µM), a second, steeper phase of inhibition is observed.[5][6] This phase is attributed to a different mechanism where this compound is thought to either accelerate the premature disassembly (uncoating) of the viral capsid or stabilize the capsid, preventing the timely release of the viral genome for reverse transcription.[1][5][8] This disruption of capsid stability leads to a significant reduction in the synthesis of viral DNA.[5]
The interaction with the host protein cyclophilin A (CypA) is also crucial for the unique dose-response curve of this compound.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity from various studies.
| Parameter | Value | Cell Line/Conditions |
| EC50 (HIV-1 NL4-3) | 0.72 µM | MT4 cells |
| EC50 (HIV T107N mutant) | 4.5 µM | Not specified |
| IC50 (HIV-193RW025) | 1.5 ± 0.9 µM | Human peripheral blood mononuclear cells (PBMCs) |
| IC50 (HIV-1JR-CSF) | 0.6 ± 0.20 µM | Human peripheral blood mononuclear cells (PBMCs) |
| IC50 (HIV-193MW965) | 0.6 ± 0.10 µM | Human peripheral blood mononuclear cells (PBMCs) |
| Median IC50 | 0.9 ± 0.5 µM | Not specified |
| Median CC50 | 90.5 ± 5.9 µM | Not specified |
| Kd (vs. CA hexamer) | 176 ± 78 nM | In vitro binding assay |
Data sourced from MedChemExpress.[2]
| Parameter | Value | Cell Line/Conditions |
| EC50 (Broad-spectrum) | 8-640 nM | Various HIV isolates |
| IC50 (HIV-193RW025) | 1.5 ± 0.9 µM | Human peripheral blood mononuclear cells (PBMCs) |
| IC50 (HIV-1JR-CSF) | 0.6 ± 0.20 µM | Human peripheral blood mononuclear cells (PBMCs) |
| IC50 (HIV-193MW965) | 0.6 ± 0.10 µM | Human peripheral blood mononuclear cells (PBMCs) |
| EC50 (HIV wild type NL4-3) | 0.72 µM | Not specified |
| EC50 (HIV T107N mutant) | 4.5 µM | Not specified |
Data sourced from TargetMol.[4]
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Single-Cycle HIV-1 Infectivity Assay
This assay is used to determine the dose-response curve of this compound.
-
Cell Preparation: Seed HeLa or MT4 cells in 96-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Infect the cells with a luciferase or GFP-encoding reporter virus in the presence of the diluted this compound.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Data Acquisition: Measure the reporter gene expression (luciferase activity or GFP fluorescence) using a plate reader.
-
Analysis: Normalize the results to a mock-treated control and plot the percentage of inhibition against the drug concentration to generate a dose-response curve.
Quantitative PCR (qPCR) for Viral DNA
This method quantifies the effect of this compound on reverse transcription.
-
Infection: Infect HeLa-P4 cells with DNase I-treated HIV-1 in the presence of varying concentrations of this compound (e.g., 10 µM).[2]
-
Incubation: Allow the infection to proceed for a set time (e.g., 8 hours).[2]
-
DNA Extraction: Isolate total DNA from the infected cells.
-
qPCR: Perform qPCR using primers specific for late reverse transcription products of HIV-1.
-
Analysis: Quantify the viral DNA levels and compare them between treated and untreated cells to determine the extent of inhibition of reverse transcription.
In Vitro Capsid Assembly/Disassembly Assay
This assay assesses the direct effect of this compound on capsid stability.
-
Protein Purification: Purify recombinant HIV-1 CA protein.
-
Assembly Reaction: Induce the assembly of CA into capsid-like particles in the presence or absence of this compound.
-
Monitoring: Monitor the kinetics of assembly by measuring the increase in turbidity or by using techniques like size-exclusion chromatography.
-
Disassembly Assay: For disassembly, treat pre-assembled capsids with this compound and monitor the decrease in turbidity or the release of CA monomers over time.
Visualizations
Signaling Pathways and Mechanisms
Caption: Bimodal mechanism of this compound at low and high concentrations.
Experimental Workflow
Caption: Workflow for single-cycle HIV-1 infectivity assay.
Logical Relationships
Caption: Interaction of this compound with the HIV-1 capsid and host factors.
References
- 1. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HIV Protease | TargetMol [targetmol.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3450074: A Technical Guide to a Chemical Probe for HIV-1 Capsid Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-3450074 (also known as PF74), a small-molecule inhibitor that has become an invaluable chemical probe for elucidating the multifaceted roles of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). By specifically targeting the viral capsid, PF74 disrupts critical processes in the viral lifecycle, offering unique insights into capsid stability, disassembly (uncoating), and interactions with host cell factors.
Mechanism of Action: A Dual-Function Modulator
This compound is a peptidomimetic compound that exhibits a complex, concentration-dependent mechanism of action by directly binding to the HIV-1 capsid protein.[1][2] Its primary target is a preformed hydrophobic pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[3][4][5][6] This binding site is also utilized by essential host factors, including the Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for nuclear import and integration.[3][7][8]
PF74's inhibitory effects manifest in two distinct, concentration-dependent modes:
-
Low Concentrations (<2 µM): At sub-micromolar to low micromolar concentrations, PF74 acts as a competitive inhibitor, displacing host proteins like CPSF6 and NUP153 from the capsid.[7][8][9] This interference with vital virus-host interactions is a major contributor to its antiviral activity.[8]
-
High Concentrations (≥10 µM): At higher concentrations, PF74 actively destabilizes the viral core.[8][10][11][12] This leads to premature and aberrant uncoating of the capsid in the cytoplasm of the target cell, which in turn prevents efficient reverse transcription of the viral RNA genome.[10][11][12]
Paradoxically, while PF74 destabilizes the mature conical capsid, it has been observed to stabilize CA hexamers and promote the self-assembly of recombinant CA protein in in vitro settings.[3][8][13] This suggests that the compound's effect is highly dependent on the structural context of the CA protein, specifically the curvature and quasi-equivalent conformations present in a mature fullerene cone.[3] The antiviral activity of PF74 is also influenced by the host protein Cyclophilin A (CypA), with inhibition of the CypA-CA interaction reducing the drug's efficacy.[8][10][11]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters defining the antiviral potency, cytotoxicity, and binding affinity of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain / Isolate | Cell Type | Parameter | Value (µM) | Citation(s) |
| HIV-1 NL4-3 (Wild Type) | MT-2 | EC50 | 0.72 | [7] |
| HIV-1 NL4-3 (T107N Mutant) | MT-2 | EC50 | 4.5 | |
| Multiple Lab Strains & Clinical Isolates | PBMCs | Median EC50 | 0.207 (Range: 0.113 - 0.362) | [4] |
| HIV-1 LAI (Wild Type) | HeLa | IC50 | 0.70 ± 0.16 | [1] |
| HIV-1 93RW025 | PBMCs | IC50 | 1.5 ± 0.9 | |
| HIV-1 JR-CSF | PBMCs | IC50 | 0.6 ± 0.20 | [7] |
| HIV-1 93MW965 | PBMCs | IC50 | 0.6 ± 0.10 | [7] |
| Various Clades (A, B, C, D, E) | PBMCs | EC50 Range | 0.08 - 0.64 | [7][14] |
| Late Stage (Viral Production) | - | EC50 | 0.33 | [4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Value (µM) | Citation(s) |
| MT-2 | CC50 | 61 | [4] |
| Various | Median CC50 | 90.5 ± 5.9 | [7][15] |
| PBMCs | CC50 | >10 | [14] |
Table 3: Binding Affinity of this compound to HIV-1 Capsid
| CA Construct | Method | Parameter | Value | Citation(s) |
| CA Hexamer | - | K_D_ | 176 ± 78 nM | [7] |
| Full-Length Wild Type CA | ITC | K_d | 2.79 µM | [4] |
| Isolated Wild Type NTD | ITC | K_d_ | 2.24 µM | [4] |
| Crystallographic Construct (NTD) | ITC | K_d_ | 3.42 µM | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible use of PF74 as a chemical probe. Below are protocols for key assays.
Antiviral Activity Assay in TZM-GFP Cells
-
Cell Plating: Plate TZM-GFP cells at a density of 1 x 10⁴ cells per well in a 96-well plate.[16]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: After 24 hours, replace the medium with the medium containing the compound dilutions.[16]
-
Infection: 24 hours post-treatment, infect the cells with an HIV-1 reporter virus (e.g., HIV-1_NL4-3_) at a specified multiplicity of infection (MOI).[16]
-
Incubation: Incubate the plates for 48 hours.[16]
-
Quantification: Assess antiviral activity by counting the number of GFP-positive cells using an automated imaging reader.[16]
-
Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[16]
Cytotoxicity Assay (XTT)
-
Cell Plating: Plate TZM-GFP cells (or other relevant cell lines) at 1 x 10⁴ cells per well in a 96-well plate.[16]
-
Treatment: Continuously expose the cells to serial dilutions of this compound for 72 hours.[16]
-
Viability Assessment: Measure cell viability using a Cell Proliferation Kit II (XTT) according to the manufacturer's instructions.[16] This colorimetric assay measures the metabolic activity of viable cells.
-
Data Analysis: Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[16]
Capsid Destabilization Assay (in vitro)
-
Core Isolation: Purify HIV-1 cores from concentrated virus suspensions. This is typically achieved by incubating virions with a mild detergent (e.g., 1% Triton X-100) followed by ultracentrifugation through a sucrose cushion to pellet the cores.[9][10]
-
Treatment: Incubate the purified cores with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at room temperature.[10]
-
Analysis: Quantify the amount of remaining core-associated CA protein (p24) using an enzyme-linked immunosorbent assay (ELISA).[10]
-
Interpretation: A decrease in the amount of pelletable CA protein in PF74-treated samples compared to the control indicates destabilization of the capsid.[10]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Protein Preparation: Use purified, recombinant HIV-1 CA protein (full-length, NTD, or pre-assembled hexamers).
-
ITC Setup: Load the protein into the sample cell of an ITC microcalorimeter (e.g., MicroCal ITC200). Load a concentrated solution of this compound into the injection syringe.[3]
-
Titration: Perform a series of small, sequential injections of PF74 into the protein solution while monitoring the heat change associated with binding.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).[4]
Visualizing Pathways and Protocols
Diagrams generated using Graphviz DOT language to illustrate key concepts.
Caption: HIV-1 Lifecycle and PF74 Intervention Points.
References
- 1. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical profiling of HIV-1 capsid-targeting antiviral PF74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Compensatory Substitutions in the HIV-1 Capsid Reduce the Fitness Cost Associated with Resistance to a Capsid-Targeting Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | HIV Protease | TargetMol [targetmol.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Studying HIV-1 Capsid Assembly with PF-3450074
Introduction
PF-3450074 (also known as PF-74) is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][2] It directly targets the viral capsid protein (CA), a crucial component for multiple stages of the viral life cycle, including uncoating, reverse transcription, and assembly.[1][3][4][5][6] Understanding the precise mechanism by which this compound affects capsid assembly is vital for the development of novel antiretroviral therapies. This document provides a detailed protocol for an in vitro HIV-1 capsid assembly assay to characterize the effects of this compound.
Mechanism of Action
This compound binds to a specific pocket on the N-terminal domain (NTD) of the HIV-1 CA protein.[3][7] This binding site is also utilized by host cell proteins such as CPSF6 and NUP153, which are important for viral trafficking and nuclear import.[1][2][3] By competing with these host factors, this compound can disrupt the normal processes of infection.[1][2] Interestingly, this compound has a bimodal mechanism of action; at high concentrations (around 5-10 µM), it has been shown to accelerate the uncoating of the viral core, leading to premature disassembly and inhibition of reverse transcription.[3][4][5] In vitro studies have demonstrated that this compound can increase the rate of CA multimerization, suggesting it promotes, rather than inhibits, the assembly process, potentially leading to the formation of aberrant, non-functional capsids.[7]
Quantitative Data Summary
The following tables summarize the reported in vitro and in cellulo activities of this compound against HIV-1.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 | 0.9 ± 0.5 µM | --- | [1] |
| EC50 (NL4-3, wild type) | 0.72 µM | --- | [1] |
| EC50 (T107N mutant) | 4.5 µM | --- | [1] |
| EC50 (broad spectrum) | 8-640 nM | Various HIV isolates | [1][2] |
| Kd (CA hexamer) | 176 ± 78 nM | --- | [1] |
| Kd (monomeric CA) | 2.7 µM | --- | [8] |
| CC50 | 90.5 ± 5.9 µM | --- | [1] |
Table 2: Antiviral Activity in Primary Cells
| HIV-1 Strain | IC50 (µM) | Cell Type | Reference |
| HIV-193RW025 | 1.5 ± 0.9 | PBMCs | [1][2] |
| HIV-1JR-CSF | 0.6 ± 0.20 | PBMCs | [1][2] |
| HIV-193MW965 | 0.6 ± 0.10 | PBMCs | [1][2] |
Experimental Protocol: In Vitro HIV-1 Capsid Assembly Assay
This protocol describes a turbidity-based assay to monitor the in vitro assembly of recombinant HIV-1 CA protein in the presence of this compound.
Materials and Reagents
-
Recombinant HIV-1 CA protein (purified)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate (NaH2PO4)
-
Sodium chloride (NaCl)
-
Deionized water
-
96-well clear bottom plates
-
Spectrophotometer capable of reading absorbance at 350 nm
Procedure
-
Preparation of Reagents:
-
Prepare a 5 M stock solution of NaCl in deionized water.
-
Prepare a 200 mM stock solution of NaH2PO4 and adjust the pH to 8.0.
-
Prepare a 5 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution of purified HIV-1 CA protein at a concentration of 120 µM in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, prepare the reaction mixtures. For each reaction, combine:
-
74 µL of an aqueous solution made by mixing 2 parts 5 M NaCl with 1 part 200 mM NaH2PO4, pH 8.0.
-
1 µL of the 5 mM this compound stock solution (or a serial dilution for dose-response experiments). For the vehicle control, add 1 µL of 100% DMSO.
-
-
Mix the contents of the wells gently.
-
-
Initiation of Assembly:
-
To initiate the assembly reaction, add 25 µL of the 120 µM HIV-1 CA protein solution to each well. This will result in a final CA concentration of 30 µM in a total volume of 100 µL.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Allow the samples to equilibrate for 2 minutes.
-
Measure the absorbance at 350 nm (A350) every minute for a total of 40-60 minutes. The increase in A350 is indicative of capsid assembly.
-
-
Data Analysis:
-
Plot the A350 values as a function of time for each concentration of this compound and the vehicle control.
-
The rate of assembly can be determined from the initial slope of the curves.
-
For dose-response analysis, the final A350 values or the initial rates can be plotted against the logarithm of the this compound concentration to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
-
Visualization of Experimental Workflow
Caption: Workflow for the in vitro HIV-1 capsid assembly assay.
Signaling Pathway and Logical Relationship
The following diagram illustrates the proposed mechanism of action of this compound on HIV-1 capsid assembly and its consequences.
Caption: Proposed mechanism of this compound action on HIV-1 capsid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV Protease | TargetMol [targetmol.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV Capsid Inhibitors Beyond PF74 [mdpi.com]
- 7. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Antiviral Assay of PF-3450074 using TZM-bl Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the antiviral activity of PF-3450074, a potent HIV-1 capsid inhibitor, using the TZM-bl reporter cell line. This assay is a critical tool for the characterization of capsid-targeting antivirals and is suitable for high-throughput screening.
Introduction
This compound is a small molecule inhibitor that specifically targets the HIV-1 capsid protein (CA).[1][2][3] It acts at an early stage of the HIV-1 life cycle, following viral entry but before reverse transcription. The binding of this compound to the viral capsid induces premature disassembly, or "uncoating," of the capsid core in the cytoplasm of the target cell.[2][4] This premature uncoating disrupts the proper sequence of post-entry events, leading to a marked reduction in the products of reverse transcription and ultimately inhibiting viral replication.[1][2] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, rendering it susceptible to a wide range of HIV-1 isolates.[5][6] These cells contain integrated copies of the firefly luciferase and E. coli β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[6][7] Upon successful HIV-1 infection and the expression of the viral Tat protein, the LTR promoter is activated, leading to the expression of the reporter genes. The resulting luciferase activity can be readily quantified, providing a sensitive and quantitative measure of viral infection.[5][8]
Data Presentation
The antiviral potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values can vary depending on the HIV-1 strain, the cell type used, and the specific assay conditions. Below is a summary of reported potency values for this compound.
| Parameter | Value | Cell Type | Virus Strain | Reference |
| IC50 | 0.9 ± 0.5 µM | Not Specified | Not Specified | [1][3] |
| EC50 | 8 - 640 nM | Not Specified | Various HIV isolates | [1][3] |
| EC50 | 0.72 µM | Not Specified | HIV wild type NL4-3 | [1][3] |
| EC50 | 4.5 µM | Not Specified | HIV T107N mutant | [1][3] |
| IC50 | 1.5 ± 0.9 µM | PBMCs | HIV-193RW025 | [1][3] |
| IC50 | 0.6 ± 0.20 µM | PBMCs | HIV-1JR-CSF | [1][3] |
| IC50 | 0.6 ± 0.10 µM | PBMCs | HIV-193MW965 | [1][3] |
| CC50 | 90.5 ± 5.9 µM | Not Specified | Not Specified | [1][3] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Materials and Reagents
-
TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
HIV-1 virus stock (e.g., NL4-3, JR-CSF, or other suitable strains)
-
DEAE-Dextran
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
96-well flat-bottom cell culture plates (white, for luminescence reading)
-
Luminometer
Cell Culture and Maintenance
-
Culture TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Antiviral Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in fresh culture medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar to capture the full dose-response curve. A starting concentration of 10 µM with 3-fold serial dilutions is recommended.
-
Remember to include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.
-
-
Virus Preparation and Infection:
-
Thaw a pre-titered aliquot of HIV-1 virus stock.
-
Dilute the virus in culture medium containing DEAE-Dextran to a final concentration that yields a strong luciferase signal (e.g., 50,000-150,000 Relative Luminescence Units, RLU). The optimal DEAE-Dextran concentration should be pre-determined, but a final concentration of 15-20 µg/mL is often effective.[7]
-
Remove the culture medium from the plated TZM-bl cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Immediately add 50 µL of the diluted virus to each well (except for the cell-only control wells).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
-
Luciferase Activity Measurement:
-
After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 2 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of the cell-only control wells from all other wells.
-
The percentage of inhibition is calculated as follows: % Inhibition = 100 - [ (RLU of compound-treated well / RLU of virus control well) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
HIV-1 Entry and Tat-Mediated Luciferase Expression in TZM-bl Cells
Caption: HIV-1 entry and reporter gene activation in TZM-bl cells.
Mechanism of Action of this compound
Caption: this compound induces premature capsid uncoating, inhibiting reverse transcription.
Experimental Workflow for this compound Antiviral Assay
Caption: Workflow for determining the antiviral activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HIV Protease | TargetMol [targetmol.com]
- 4. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TZM-bl Reporter Cell Line Expresses Kynureninase That Can Neutralize 2F5-like Antibodies in the HIV-1 Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
Application Note: Measuring PF-3450074 Binding Affinity to HIV-1 Capsid Protein Using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-3450074 is a small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2] It acts at an early stage of the viral life cycle, disrupting the proper disassembly of the viral capsid, a process known as uncoating, which is essential for successful reverse transcription and subsequent infection of the host cell.[2][3] this compound binds to a specific pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[4][5][6] This binding site is also utilized by host cell proteins such as CPSF6 and NUP153, and this compound is thought to compete with these host factors.[1][4][6] Understanding the binding thermodynamics of this compound to the HIV-1 capsid is crucial for elucidating its mechanism of action and for the development of next-generation capsid-targeting antivirals.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event.[7][8] This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (dissociation constant, Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8][9] This application note provides a detailed protocol for measuring the binding affinity of this compound to the HIV-1 capsid protein using ITC.
Data Presentation
The binding affinity of this compound to various forms of the HIV-1 capsid protein has been characterized, revealing a preference for the assembled hexameric form of the protein.
| Analyte | Ligand | Dissociation Constant (Kd) | Technique | Reference |
| HIV-1 CA NTD | This compound | ~4 µM | Isothermal Titration Calorimetry | [6] |
| Full-length, unassembled HIV-1 CA | This compound | ~4 µM | Isothermal Titration Calorimetry | [6] |
| HIV-1 CA Hexamer (Wild-Type) | This compound | 0.05 µM | Isothermal Titration Calorimetry | [10] |
| HIV-1 CA Hexamer (4Mut) | This compound | 0.22 µM | Isothermal Titration Calorimetry | [10] |
| HIV-1 CA Hexamer | This compound | 176 ± 78 nM | Not Specified | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIV-1 early-stage infection pathway targeted by this compound and the experimental workflow for determining its binding affinity using ITC.
Caption: HIV-1 early infection pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Experimental Protocols
Materials
-
Purified HIV-1 Capsid Protein (CA), preferably in its hexameric form.
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Tris base
-
Sodium chloride (NaCl)
-
β-mercaptoethanol
-
Hydrochloric acid (HCl)
-
Ultrapure water
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
-
Microcentrifuge
-
Spectrophotometer for concentration determination
-
pH meter
-
Degasser
Protocol for Measuring this compound Binding to HIV-1 CA by ITC
1. Buffer Preparation
a. Prepare the ITC buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM β-mercaptoethanol, pH 7.5. b. Filter the buffer through a 0.22 µm filter. c. Thoroughly degas the buffer before use to prevent bubble formation during the experiment.[9]
2. Protein and Ligand Preparation
a. HIV-1 CA Solution: i. Dissolve or dilute the purified HIV-1 CA protein in the ITC buffer. ii. Determine the precise protein concentration using a spectrophotometer and the appropriate extinction coefficient. iii. A typical starting concentration for the protein in the sample cell is 15 µM.[5] iv. Centrifuge the protein solution at high speed for 10-15 minutes to remove any aggregates.[9]
b. This compound Solution: i. Prepare a stock solution of this compound in 100% DMSO. ii. Dilute the this compound stock solution into the ITC buffer to the desired final concentration. A typical starting concentration for the ligand in the syringe is 10-20 times the protein concentration (e.g., 200 µM).[5][8] iii. Ensure the final DMSO concentration in the ligand solution is as low as possible and is precisely matched in the protein solution to minimize heats of dilution.[9]
3. ITC Experiment Setup
a. Set the experimental temperature to 25°C.[5] b. Thoroughly clean the sample cell and the injection syringe with the ITC buffer. c. Load the HIV-1 CA solution into the sample cell (approximately 300 µL for a MicroCal ITC200).[9] d. Load the this compound solution into the injection syringe (approximately 100-120 µL for a MicroCal ITC200).[9] e. Equilibrate the system until a stable baseline is achieved.
4. Titration
a. Set up the injection parameters. A typical titration consists of an initial small injection (e.g., 1 x 2 µL) followed by a series of larger injections (e.g., 25 x 10 µL).[5] b. The duration between injections should be sufficient for the signal to return to the baseline. c. Initiate the titration.
5. Control Experiments
a. To account for the heat of dilution, perform a control titration by injecting the this compound solution into the ITC buffer alone.[8] b. The heat changes observed in this control experiment should be subtracted from the experimental data.
6. Data Analysis
a. Integrate the heat flow peaks for each injection to obtain the heat change per injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument (e.g., Origin).[5] d. The fitting will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.
This application note provides a comprehensive guide for the characterization of the binding interaction between this compound and the HIV-1 capsid protein using Isothermal Titration Calorimetry. The detailed protocol and data presentation guidelines will enable researchers to accurately determine the thermodynamic profile of this and other small molecule inhibitors targeting the HIV-1 capsid, thereby facilitating the development of novel antiretroviral therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing [3H]PF-07321332 in a Competitive Binding Assay for SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units necessary for viral replication.[1] This makes it a prime target for antiviral drug development. PF-07321332 (Nirmatrelvir), the active component of Paxlovid, is a potent, orally bioavailable inhibitor of Mpro.[2][3] It acts as a covalent inhibitor, forming a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[4] Understanding the binding affinity and kinetics of potential Mpro inhibitors is crucial for the development of new antiviral therapies. A competitive binding assay using a radiolabeled ligand like [3H]PF-07321332 provides a sensitive and quantitative method to determine the binding affinity (Ki) of unlabeled test compounds for the SARS-CoV-2 Mpro.
These application notes provide a detailed protocol for a competitive binding assay using [3H]PF-07321332 and recombinant SARS-CoV-2 Mpro.
Principle of the Assay
This competitive binding assay is based on the principle that an unlabeled test compound will compete with a fixed concentration of the radiolabeled ligand ([3H]PF-07321332) for binding to the SARS-CoV-2 Mpro. The amount of radioligand bound to the protease is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of [3H]PF-07321332 by increasing concentrations of the test compound, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity.
Quantitative Data Summary
The following tables summarize key binding and activity data for PF-07321332 and other relevant molecules as reported in the literature.
Table 1: Binding Affinity and Inhibitory Potency of PF-07321332 against SARS-CoV-2 Mpro
| Parameter | Value | Cell Line/Assay Conditions |
| Ki | 3.11 nM | FRET-based enzymatic assay |
| IC50 | 19.5 nM | FRET-based enzymatic assay |
| EC50 | 77.9 nM | A549-ACE2 cells |
| EC90 | 215 nM | A549-ACE2 cells |
Table 2: Antiviral Activity of PF-07321332 against Various Coronaviruses
| Virus | EC50 (nM) | Cell Line |
| SARS-CoV-2 | 77.9 | A549-ACE2 |
| SARS-CoV-1 | ~317 (EC90) | Vero E6 |
| MERS-CoV | ~351 (EC90) | Vero 81 |
| hCoV-229E | ~620 (EC90) | MRC-5 |
Signaling Pathway and Experimental Workflow Diagrams
SARS-CoV-2 Replication and Mpro Inhibition
Caption: SARS-CoV-2 replication cycle and the inhibitory action of PF-07321332 on the main protease (Mpro).
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for the [3H]PF-07321332 competitive binding assay.
Experimental Protocols
Materials and Reagents
-
[3H]PF-07321332: Tritiated PF-07321332. Note: The specific activity of [3H]PF-07321332 is not publicly available. For the purpose of this protocol, a typical specific activity for a tritiated small molecule of 30-60 Ci/mmol is assumed. The final concentration of the radioligand in the assay should be approximately equal to its Kd value for the target.
-
Recombinant SARS-CoV-2 Mpro: Highly purified, active enzyme.
-
Unlabeled PF-07321332: For determination of non-specific binding.
-
Test Compounds: Unlabeled compounds to be evaluated for Mpro binding affinity.
-
Assay Buffer: 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, and 0.01% Tween-20.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates: Low-protein binding.
-
Glass fiber filters: Pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Protocol: Competitive Radioligand Binding Assay (Filtration Method)
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant SARS-CoV-2 Mpro in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 5-20 nM is recommended.
-
Prepare a working solution of [3H]PF-07321332 in Assay Buffer at a concentration twice the desired final assay concentration (e.g., if the final concentration is 2 nM, prepare a 4 nM solution).
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer at concentrations 4-fold higher than the desired final concentrations. A typical concentration range would span from 10 µM to 0.1 nM.
-
Prepare a solution of unlabeled PF-07321332 at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of the [3H]PF-07321332 working solution, and 100 µL of the Mpro solution to designated wells.
-
Non-specific Binding: Add 50 µL of the high-concentration unlabeled PF-07321332 solution, 50 µL of the [3H]PF-07321332 working solution, and 100 µL of the Mpro solution to designated wells.
-
Competitive Binding: Add 50 µL of each concentration of the test compound serial dilutions, 50 µL of the [3H]PF-07321332 working solution, and 100 µL of the Mpro solution to the remaining wells.
-
The final assay volume in each well is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach binding equilibrium. The optimal incubation time should be determined empirically.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a filtration apparatus.
-
Wash each filter rapidly with 3 x 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Displacement Curve:
-
Plot the percentage of specific binding of [3H]PF-07321332 as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of the test compound.
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of [3H]PF-07321332 used in the assay.
-
Kd is the dissociation constant of [3H]PF-07321332 for Mpro. The Kd should be determined in a separate saturation binding experiment.
-
-
Conclusion
This application note provides a comprehensive guide for establishing a competitive binding assay using [3H]PF-07321332 to characterize the binding of novel inhibitors to the SARS-CoV-2 main protease. This assay is a valuable tool in the discovery and development of new antiviral agents to combat COVID-19 and future coronavirus threats. Careful optimization of assay parameters is recommended to ensure robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]
- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the binding and covalent inhibition mechanism of PF-07321332 to SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3450074 Thermal Shift Assay (TSA) for Target Engagement
Introduction
PF-3450074 is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2] It binds to a conserved pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled viral capsid.[3] This interaction destabilizes the capsid, leading to premature uncoating and subsequent inhibition of reverse transcription, a critical step in the viral life cycle.[4][5][6] The binding of this compound is competitive with host factors such as CPSF6 and NUP153, which are crucial for viral trafficking and nuclear import.[1][7]
Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a powerful and widely used technique to study the thermal stability of proteins.[8] The principle of TSA lies in the fact that ligand binding often stabilizes the target protein, resulting in an increase in its melting temperature (Tm).[9][10] This change in Tm, or "thermal shift," can be used to confirm target engagement, screen for ligands, and optimize buffer conditions for protein purification and storage.[8][11] Cellular Thermal Shift Assay (CETSA) extends this principle to a more physiologically relevant context by assessing target engagement within intact cells or cell lysates.[9][12][13]
These application notes provide detailed protocols for utilizing both DSF and CETSA to demonstrate the direct binding and target engagement of this compound with the HIV-1 capsid protein.
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral effect by disrupting the early stages of the HIV-1 replication cycle. After viral entry into the host cell, the HIV-1 capsid, composed of the CA protein, must undergo a carefully regulated process of "uncoating" to release the viral genome and allow for reverse transcription. This compound binds to the assembled CA hexamers, inducing premature capsid disassembly. This accelerated uncoating prevents the successful completion of reverse transcription.
Caption: this compound binds to the HIV-1 capsid, causing premature uncoating and inhibiting reverse transcription.
Data Presentation
Table 1: Hypothetical Thermal Shift (ΔTm) Data for this compound with Recombinant HIV-1 CA Protein
| Compound | Concentration (µM) | Average Tm (°C) | Standard Deviation | ΔTm (°C) vs. DMSO |
| DMSO (Vehicle) | - | 42.5 | 0.2 | 0.0 |
| This compound | 1 | 44.8 | 0.3 | +2.3 |
| This compound | 5 | 47.2 | 0.2 | +4.7 |
| This compound | 10 | 48.9 | 0.3 | +6.4 |
| This compound | 25 | 50.1 | 0.2 | +7.6 |
| Inactive Analog | 25 | 42.6 | 0.2 | +0.1 |
Table 2: Hypothetical CETSA Data for this compound in HIV-1 CA Expressing Cells
| Treatment | Temperature (°C) | Relative Soluble CA (%) |
| DMSO (Vehicle) | 37 | 100 |
| DMSO (Vehicle) | 48 | 85 |
| DMSO (Vehicle) | 52 | 51 |
| DMSO (Vehicle) | 56 | 20 |
| DMSO (Vehicle) | 60 | 5 |
| This compound (10 µM) | 37 | 100 |
| This compound (10 µM) | 48 | 98 |
| This compound (10 µM) | 52 | 92 |
| This compound (10 µM) | 56 | 75 |
| This compound (10 µM) | 60 | 45 |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for this compound Target Engagement
This protocol describes a method to measure the thermal stabilization of purified, recombinant HIV-1 CA protein upon binding of this compound using a real-time PCR instrument.
Materials:
-
Purified recombinant full-length HIV-1 CA protein (concentration ≥ 1 mg/mL)
-
This compound
-
DSF Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
SYPRO Orange dye (5000x stock in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
96-well PCR plates compatible with the real-time PCR instrument
-
Optical sealing film
-
Real-time PCR instrument with melt curve capability
Experimental Workflow:
Caption: Workflow for the Differential Scanning Fluorimetry (DSF) assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical final concentration range in the assay would be 1-50 µM.
-
Reaction Mixture Preparation:
-
On ice, prepare a master mix containing the HIV-1 CA protein, DSF buffer, and SYPRO Orange dye. For a 20 µL final reaction volume, a typical composition is:
-
17 µL DSF Buffer
-
2 µL HIV-1 CA protein (final concentration 2 µM)
-
0.8 µL SYPRO Orange dye (final concentration 5x)
-
-
Note: The optimal protein and dye concentrations may need to be determined empirically.
-
-
Assay Plate Setup:
-
Aliquot 19.8 µL of the master mix into each well of a 96-well PCR plate.
-
Add 0.2 µL of the this compound dilutions or DMSO (for vehicle control) to the respective wells.
-
Seal the plate securely with an optical sealing film.
-
Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with the following parameters:
-
Initial hold: 25°C for 2 minutes.
-
Temperature ramp: Increase temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Data acquisition: Collect fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
The raw data will be fluorescence intensity versus temperature.[14]
-
The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melting curve (-dF/dT).[15]
-
Calculate the thermal shift (ΔTm) for each compound concentration by subtracting the average Tm of the DMSO control from the average Tm of the compound-treated sample. A positive ΔTm indicates stabilization and target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes a method to confirm that this compound engages the HIV-1 CA protein in a cellular environment. This example uses cells transiently or stably expressing HIV-1 CA.
Materials:
-
HEK293T or similar cells expressing HIV-1 CA protein
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO (Vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for protein quantification (e.g., Western Blot or AlphaLISA/HTRF)
-
Anti-CA (p24) antibody
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Culture and Treatment:
-
Culture HIV-1 CA-expressing cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Divide the cell suspension into two groups: one for treatment with this compound (e.g., 10 µM final concentration) and one for the DMSO vehicle control.
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point to be tested (e.g., 37, 44, 48, 52, 56, 60, 64°C).
-
Place the tubes in a thermocycler and heat them at the specified temperatures for 3 minutes, followed by a cooling step at 4°C. The unheated control remains at 37°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
To separate the soluble protein fraction from the precipitated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification of Soluble CA Protein:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Quantify the amount of soluble HIV-1 CA protein in each supernatant. This can be done using various methods:
-
-
Data Analysis:
-
Normalize the amount of soluble CA at each temperature to the amount in the 37°C control for both the DMSO and this compound-treated samples.
-
Plot the percentage of soluble CA protein as a function of temperature for both conditions.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the DMSO control indicates that the compound has bound to and stabilized the CA protein within the cellular milieu, confirming target engagement.
-
Conclusion
The protocols outlined provide a robust framework for demonstrating the target engagement of this compound with the HIV-1 capsid protein using thermal shift assays. The DSF method is ideal for initial biochemical characterization and screening using purified protein, while the CETSA method offers invaluable confirmation of target binding in a more complex and physiologically relevant cellular environment. These assays are critical tools for researchers in drug development to validate the mechanism of action of capsid-targeting antiviral agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV Protease | TargetMol [targetmol.com]
- 3. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for PF-3450074 Treatment in Primary Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of primary human peripheral blood mononuclear cells (PBMCs) with PF-3450074, a potent and specific inhibitor of the HIV-1 capsid protein (CA). This document outlines the mechanism of action of this compound, methods for PBMC isolation and culture, and protocols for assessing the effects of the compound on cell viability, proliferation, and cytokine production.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly targets the HIV-1 capsid protein, a crucial component for multiple stages of the viral life cycle. The compound binds to a conserved pocket on the N-terminal domain of the capsid protein. This binding site is also utilized by host cell proteins, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are essential for the proper transport of the viral pre-integration complex into the nucleus.
By competitively inhibiting the interaction between the HIV-1 capsid and these host factors, this compound disrupts critical post-entry events. Its primary mechanisms of action include:
-
Inhibition of Nuclear Entry: this compound prevents the docking of the viral core to the nuclear pore complex, thereby blocking the import of the viral genome into the nucleus.
-
Induction of Premature Uncoating: The binding of this compound can destabilize the viral capsid, leading to its premature disassembly in the cytoplasm. This exposes the viral reverse transcription complex to cellular sensors and degradation pathways, preventing the successful synthesis of viral DNA.
-
Disruption of Capsid Assembly: At later stages of the viral life cycle, this compound can interfere with the proper assembly of new viral capsids, resulting in the production of non-infectious virions.
The multi-faceted mechanism of this compound makes the HIV-1 capsid a promising target for antiretroviral therapy.
Figure 1. Mechanism of action of this compound on the HIV-1 life cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in primary human PBMCs.
| Parameter | Value | Cell Type | Reference |
| EC50 (Median) | 0.207 µM (range 0.113 - 0.362 µM) | Primary Human PBMCs | [1] |
| IC50 (Median) | 0.9 ± 0.5 µM | Primary Human PBMCs | [2] |
| CC50 (Median) | 90.5 ± 5.9 µM | Primary Human PBMCs | [2] |
Table 1. Antiviral Activity and Cytotoxicity of this compound in Primary Human PBMCs.
| HIV-1 Isolate | IC50 (µM) | Cell Type | Reference |
| HIV-193RW025 | 1.5 ± 0.9 | Primary Human PBMCs | [2] |
| HIV-1JR-CSF | 0.6 ± 0.20 | Primary Human PBMCs | [2] |
| HIV-193MW965 | 0.6 ± 0.10 | Primary Human PBMCs | [2] |
Table 2. Inhibitory Activity of this compound against Different HIV-1 Isolates in Primary Human PBMCs.
Experimental Protocols
Isolation and Culture of Primary Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete RPMI)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and discard.
-
Collect the buffy coat layer, which contains the PBMCs, and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 250 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells in complete RPMI at the desired concentration for downstream experiments (e.g., 1 x 106 cells/mL).
-
Culture the PBMCs in a humidified incubator at 37°C with 5% CO2.
Figure 2. Workflow for the isolation of primary human PBMCs.
Assessment of this compound Cytotoxicity in PBMCs
This protocol outlines the use of a standard MTT assay to determine the cytotoxic effects of this compound on primary human PBMCs.
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 1 x 105 PBMCs per well in a 96-well plate in a final volume of 100 µL of complete RPMI.
-
Prepare serial dilutions of this compound in complete RPMI. A suggested starting range is from 0.1 µM to 100 µM, based on the known CC50. Include a vehicle control (DMSO) at the highest concentration used.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
PBMC Proliferation Assay
This protocol describes a method to assess the effect of this compound on PBMC proliferation using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.
Materials:
-
Isolated PBMCs
-
CFSE staining solution
-
Complete RPMI medium
-
This compound stock solution
-
T-cell mitogens (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI.
-
Resuspend the CFSE-labeled PBMCs at 1 x 106 cells/mL in complete RPMI.
-
Plate 1 x 105 cells per well in a 96-well round-bottom plate.
-
Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control.
-
Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Include an unstimulated control.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Cytokine Production Assay
This protocol details the measurement of cytokine production by PBMCs in response to stimulation in the presence of this compound, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
This compound stock solution
-
Stimulants (e.g., Lipopolysaccharide (LPS) for monocytes, PHA or anti-CD3/CD28 for T-cells)
-
96-well culture plates
-
Commercially available ELISA kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
Microplate reader
Procedure:
-
Plate 2 x 105 PBMCs per well in a 96-well plate in 100 µL of complete RPMI.
-
Add this compound at various concentrations or vehicle control.
-
Add the desired stimulant (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL). Include an unstimulated control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Collect the supernatants for cytokine analysis.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Figure 3. General experimental workflow for assessing the effects of this compound on PBMCs.
References
Application Notes: Visualizing the Impact of PF-3450074 on HIV-1 Cores via Electron Microscopy
Introduction
PF-3450074 (PF74) is a small-molecule inhibitor of HIV-1 that targets the viral capsid protein (CA), a critical component for multiple stages of the viral lifecycle.[1][2][3] Understanding the structural consequences of PF74 binding to the HIV-1 core is paramount for elucidating its mechanism of action and for the development of next-generation capsid inhibitors. Electron microscopy (EM) offers a powerful tool to directly visualize the morphological changes induced by PF74 on isolated HIV-1 cores.[4] This document provides detailed protocols and data for researchers and drug development professionals on the use of electron microscopy to study the effects of this compound on HIV-1 cores.
Mechanism of Action
PF74 exhibits a complex, concentration-dependent bimodal mechanism of action.[1][5][6] At lower concentrations (≤ 2 µM), it primarily competes with host factors, such as CPSF6 and NUP153, for binding to a critical pocket on the CA hexamer, thereby interfering with nuclear import.[1][5] At higher concentrations (~10 µM), PF74 has been shown to induce premature uncoating or destabilization of the viral capsid, which can block reverse transcription.[1][2] However, other studies suggest that at high concentrations, PF74 can paradoxically stabilize the capsid lattice, preventing the timely disassembly required for successful infection.[1] This dual activity highlights the delicate balance of capsid stability required for HIV-1 replication.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HIV-1 capsid stability and infectivity as reported in the literature.
Table 1: Effect of this compound on HIV-1 Infectivity
| Concentration | Effect on Viral Infectivity | Reference |
| 0.313 to 1.25 µM | Proportional decrease in infectivity with increasing concentration.[5] | [5] |
| 1.25 to 5 µM | Plateau or slight increase in infectivity.[5] | [5] |
| 5 to 10 µM | Eight-fold decrease in viral infectivity with a two-fold increase in drug concentration.[5] | [5] |
| 2 µM | Blocks nuclear entry of IN complexes.[7] | [7] |
Table 2: Effect of this compound on HIV-1 Capsid Stability
| PF74 Concentration | Observation | Method | Reference |
| 10 µM | Induced loss of core integrity and the capsid lattice.[4] | Electron Microscopy | [4] |
| 10 µM | Mechanical stability of the core increased to a level similar to the hyperstable E45A mutant.[1] | Atomic Force Microscopy | [1] |
| High Concentrations | Accelerates uncoating and blocks reverse transcription.[1] | In vitro assays | [1] |
| Not specified | Induces premature capsid uncoating.[8] | Biochemical assays | [8] |
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its study using electron microscopy.
Caption: Bimodal mechanism of this compound action on the HIV-1 capsid.
Caption: Workflow for electron microscopy of this compound-treated HIV-1 cores.
Experimental Protocols
Protocol 1: Isolation of Mature HIV-1 Cores
This protocol is a generalized procedure based on common practices in the field. Specific details may vary between laboratories.
Materials:
-
Concentrated HIV-1 virus particles
-
1% Triton X-100 in STE buffer (10 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
Sucrose solutions (e.g., 30% and 70% w/v in STE buffer)
-
Ultracentrifuge and appropriate rotors
-
Phosphate-buffered saline (PBS)
Procedure:
-
Carefully layer the concentrated virus stock over a discontinuous sucrose gradient (e.g., a layer of 30% sucrose over a layer of 70% sucrose).
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to pellet the virus at the interface or through the cushion.
-
Resuspend the viral pellet in a suitable buffer.
-
To isolate cores, treat the purified virus with 1% Triton X-100 to solubilize the viral membrane.
-
Layer the core preparation onto a sucrose gradient and centrifuge to pellet the cores, separating them from the solubilized viral proteins.
-
Resuspend the purified core pellet in a buffer suitable for subsequent experiments (e.g., STE buffer).
Protocol 2: Negative Stain Electron Microscopy of this compound-Treated HIV-1 Cores
This protocol is adapted from the methodology described by Christensen et al. (2022).[4]
Materials:
-
Isolated mature HIV-1 cores
-
This compound stock solution (in DMSO)
-
HS+IP6 buffer (or other suitable buffer)
-
Carbon film coated 200 or 400 mesh copper grids
-
Glow discharger
-
Whatman filter paper
-
2% Uranyl acetate solution
-
Transmission Electron Microscope
Procedure:
-
In a 0.2 mL PCR tube, incubate 5 µL of isolated mature HIV-1 cores with 5 µL of HS+IP6 buffer containing the desired final concentration of this compound (e.g., 10 µM).[4] A control sample with DMSO vehicle should be prepared in parallel.
-
Incubate the mixture for 20 minutes at 37°C.[4]
-
Render the carbon film on the copper grids hydrophilic by glow discharge immediately prior to use.[4]
-
Apply 5 µL of the incubated HIV core specimen to the glow-discharged grid.[4]
-
Allow the sample to adsorb for 1 minute.[4]
-
Carefully wick away the unbound specimen using a piece of Whatman filter paper.[4]
-
Stain the grid by applying two droplets of 2% uranyl acetate for 1 minute each.[4]
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grids using a transmission electron microscope at an appropriate magnification.
-
Acquire images and analyze them for changes in core morphology, such as breakage, disassembly, or other structural alterations. A quantitative analysis of the different observed morphologies is recommended.[4]
References
- 1. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dryad | Data: Effect of Lenacapavir and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]
- 5. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single HIV-1 imaging reveals progression of infection through CA-dependent steps of docking at the nuclear pore, uncoating and nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols for Monitoring HIV-1 Uncoating with PF-3450074 Using a Fate-of-Capsid Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The uncoating of the human immunodeficiency virus type 1 (HIV-1) capsid is a critical, yet not fully understood, step in the viral lifecycle. It involves the disassembly of the viral core, which is primarily composed of the capsid protein (CA), to release the viral genome for reverse transcription and subsequent integration into the host cell's genome. The timing and location of uncoating are tightly regulated, and premature or delayed uncoating can abort the infection process. This makes the HIV-1 capsid an attractive target for antiretroviral drug development.
PF-3450074 (also known as PF74) is a small molecule inhibitor that directly targets the HIV-1 capsid. It binds to a pocket at the interface of two adjacent CA subunits within the hexameric lattice of the capsid. This binding site is also utilized by host cell proteins such as CPSF6 and NUP153, which are implicated in nuclear import of the virus. This compound exhibits a concentration-dependent, bimodal mechanism of action. At lower concentrations (around 1 µM), it does not significantly affect the levels of newly synthesized viral DNA but is thought to interfere with nuclear entry. At higher concentrations (5-10 µM or more), this compound has been shown to accelerate the uncoating process, leading to premature capsid disassembly and a subsequent block in reverse transcription.
The "Fate-of-Capsid" assay is a biochemical method used to monitor the stability of the HIV-1 core within infected cells. It allows researchers to distinguish between intact, particulate capsids and soluble capsid proteins that have been released from disassembled cores. This is achieved by separating cell lysates into a pelletable fraction (containing intact cores) and a soluble fraction through ultracentrifugation over a sucrose cushion. The amount of capsid protein in each fraction is then quantified, typically by Western blotting. This application note provides a detailed protocol for the Fate-of-Capsid assay to investigate the effects of this compound on HIV-1 uncoating.
Molecular Interaction and Proposed Mechanism of this compound
This compound binds to a preformed pocket on the HIV-1 capsid, which is formed at the interface between the N-terminal domain (NTD) of one capsid subunit and the C-terminal domain (CTD) of an adjacent subunit within the same hexamer. This site is also recognized by host factors like CPSF6 and NUP153, which are involved in guiding the viral complex to the nucleus. The binding of this compound at this site can have a bimodal effect depending on its concentration. At lower concentrations, it is thought to competitively inhibit the binding of these host factors, thereby interfering with nuclear import. At higher concentrations, the binding of multiple this compound molecules is believed to destabilize the capsid lattice, leading to premature uncoating.
Caption: Molecular interactions of this compound with the HIV-1 capsid.
Experimental Protocols
Fate-of-Capsid Assay
This protocol is adapted from established methods to assess the stability of the HIV-1 core in the presence of this compound.
Materials:
-
HeLa or other susceptible cells
-
High-titer, VSV-G pseudotyped HIV-1 virus stock
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM EDTA, with protease inhibitors)
-
50% (w/v) Sucrose solution in PBS
-
Dounce homogenizer
-
Microcentrifuge
-
Ultracentrifuge and appropriate rotors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against HIV-1 p24 capsid protein
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence substrate
-
Gel imaging system
Procedure:
-
Cell Plating: The day before the experiment, seed HeLa cells in 6-well plates at a density of 1 x 10^6 cells per well.
-
Infection:
-
On the day of the experiment, remove the culture medium from the cells.
-
Infect the cells with a high-titer VSV-G pseudotyped HIV-1 stock. A spinoculation can be performed by adding the virus, centrifuging the plates at 1,600 x g for 30 minutes at 16°C, followed by a 1-hour incubation at 37°C to enhance infection efficiency.
-
-
This compound Treatment:
-
After the initial infection period, wash the cells to remove unbound virus.
-
Add fresh culture medium containing the desired concentrations of this compound or a DMSO vehicle control.
-
-
Incubation: Incubate the treated cells at 37°C for the desired time period (e.g., 2 to 6 hours).
-
Cell Harvesting:
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in hypotonic lysis buffer.
-
Incubate on ice for 15 minutes.
-
Lyse the cells by douncing with a tight-fitting pestle (approximately 50 strokes).
-
Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant, which is the post-nuclear supernatant (PNS).
-
-
Separation of Soluble and Pelletable Capsid:
-
Take an aliquot of the PNS as the "Input" fraction.
-
Carefully layer the remaining PNS onto a 50% sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 2 hours at 4°C.
-
After centrifugation, the top layer is the "Soluble" fraction, containing disassembled capsid proteins. The "Pellet" at the bottom of the tube contains intact, particulate viral cores. .
-
-
Sample Preparation and Analysis:
-
Carefully collect the soluble fraction.
-
Resuspend the pellet in a small volume of lysis buffer.
-
Mix the "Input," "Soluble," and "Pellet" fractions with SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against HIV-1 p24.
-
Wash and incubate with a suitable secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p24 in the "Input," "Soluble," and "Pellet" lanes.
-
Calculate the percentage of pelletable capsid as (Pellet signal) / (Soluble signal + Pellet signal) * 100.
-
Compare the percentage of pelletable capsid across different concentrations of this compound and the control. A decrease in pelletable capsid indicates capsid destabilization.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Fate-of-Capsid assay.
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments using this compound in Fate-of-Capsid and related assays.
Table 1: Effect of this compound on HIV-1 Capsid Stability (Fate-of-Capsid Assay)
| This compound Concentration | % Pelletable Capsid (Relative to DMSO Control) | Interpretation |
| 0 µM (DMSO) | 100% | Baseline capsid stability |
| 1.25 µM | No significant change | Minimal effect on capsid stability |
| 5 µM | Significant reduction | Moderate capsid destabilization |
| 10 µM | Strong reduction | Pronounced capsid destabilization |
Note: The presence of PF74 has been shown to significantly reduce the amount of pelletable CA proteins during infection.[1]
Table 2: Concentration-Dependent Effects of this compound on HIV-1 Infectivity and Reverse Transcription
| This compound Concentration | Viral Infectivity (Fold Decrease) | Viral DNA Copy Number (Fold Decrease) |
| 0.313 µM to 0.625 µM | ~2 | Not significantly affected |
| 5 µM to 10 µM | ~8-9 | ~7 |
Data compiled from studies showing that increasing PF74 concentration from 5 µM to 10 µM resulted in a ninefold decrease in viral infectivity and a sevenfold decrease in viral DNA copy number.[2] At lower concentrations, a 2-fold increase in drug concentration resulted in an approximately twofold decrease in infectivity.[2]
Conclusion
The Fate-of-Capsid assay is a powerful tool for investigating the mechanism of action of capsid-targeting antivirals like this compound. By quantifying the amount of intact viral cores in infected cells, researchers can directly assess the impact of these compounds on capsid stability. The provided protocol and application notes offer a comprehensive guide for utilizing this assay to study HIV-1 uncoating and the effects of this compound. The expected results, characterized by a concentration-dependent decrease in pelletable capsid, align with the proposed mechanism of this compound-induced premature uncoating, particularly at higher concentrations. This assay is invaluable for the preclinical evaluation and mechanistic characterization of novel capsid-targeting inhibitors in the drug development pipeline.
References
Troubleshooting & Optimization
Improving PF-3450074 solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of PF-3450074 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and specific inhibitor of the HIV-1 capsid protein (CA)[1]. It is a valuable research tool for studying the early stages of HIV-1 infection, including uncoating, reverse transcription, and nuclear entry[1][2][3]. However, this compound is a hydrophobic molecule with low aqueous solubility, which can lead to challenges in preparing solutions for in vitro experiments and may cause the compound to precipitate in aqueous assay buffers, leading to inaccurate and irreproducible results[2].
Q2: What is the reported solubility of this compound in common laboratory solvents?
A2: There are conflicting reports on the exact solubility of this compound. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[4]. Some sources indicate a high solubility in DMSO, up to 250 mg/mL (587.52 mM), often requiring sonication to achieve complete dissolution[1]. Other sources report a lower solubility of approximately 2 mg/mL in DMSO and 1 mg/mL in DMF[4]. It is crucial to use high-quality, anhydrous (hygroscopic) DMSO, as the presence of water can significantly reduce the solubility of this compound[1].
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO[5]. For example, a 5 mM stock solution can be prepared for use in in vitro capsid assembly assays[5]. To aid dissolution, gentle warming and sonication may be necessary[1]. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO that is tolerated in most cell-based assays?
A4: The tolerance of cell lines to DMSO varies, but generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered acceptable for most assays. It is essential to determine the specific tolerance of your cell line to DMSO and to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution when diluted in aqueous buffer or cell culture medium. | The aqueous solubility of this compound is very low. The final concentration of the compound in the aqueous solution exceeds its solubility limit. | - Decrease the final concentration of this compound in the assay. - Increase the percentage of DMSO in the final solution, if tolerated by the assay system. - Use a pre-warmed aqueous buffer or medium for dilution. - Add the this compound stock solution to the aqueous solution while vortexing to ensure rapid and uniform mixing. - Consider using a different solubilization strategy , such as formulation with a surfactant or cyclodextrin (see Experimental Protocols section). |
| Inconsistent or non-reproducible results in in vitro assays. | - Precipitation of this compound in the assay wells. - Degradation of the compound due to improper storage. - Inaccurate concentration of the stock solution. | - Visually inspect the assay plates for any signs of precipitation. If observed, follow the troubleshooting steps for precipitation. - Ensure proper storage of the stock solution at -20°C or -80°C in tightly sealed vials to prevent degradation and absorption of moisture. - Verify the concentration of the stock solution using a suitable analytical method, such as HPLC-UV. |
| High background signal or cytotoxicity in cell-based assays. | The concentration of the solvent (e.g., DMSO) is too high for the cells. | - Determine the maximum tolerated DMSO concentration for your specific cell line in a separate toxicity assay. - Ensure the final DMSO concentration in your assay does not exceed this limit. - Always include a vehicle control (medium with the same final DMSO concentration) to assess the effect of the solvent on the cells. |
Quantitative Data Summary
| Solvent | Reported Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~250 mg/mL (587.52 mM) | [1] |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | [4] |
| Dimethylformamide (DMF) | ~1 mg/mL | [4] |
Note: The significant discrepancy in reported DMSO solubility may be due to differences in the purity of the compound, the quality and water content of the DMSO used, and the methods employed for dissolution (e.g., sonication, heating).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 425.52 g/mol ), dissolve 4.255 mg of the compound in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C may also aid dissolution.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: A workflow diagram for preparing this compound solutions for in vitro assays.
Caption: A simplified diagram of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV Capsid Inhibitors Beyond PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HIV Protease | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor metabolic stability of PF-3450074 in experiments
Welcome to the technical support center for PF-3450074. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor metabolic stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A: this compound (also known as PF74) is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2][3] It binds to a pocket at the interface of capsid monomers, disrupting both early and late stages of the viral replication cycle.[1][4][5] Despite its promising antiviral activity, this compound suffers from extremely poor metabolic stability, with a half-life of less than one minute in human and mouse liver microsomes.[6] This rapid metabolism severely limits its potential as a viable therapeutic agent.[7][8]
Q2: What are the primary metabolic pathways responsible for the rapid degradation of this compound?
A: Studies using human liver microsomes (HLMs) have identified several key metabolic "soft spots" on the this compound molecule. The main metabolic pathways are oxidation and demethylation.[9] Specifically, the indole ring and the N-methyl group are highly susceptible to metabolism by cytochrome P450 enzymes, particularly CYP3A4.[6][9] Hydroxylation of the indole ring at the C5 position is a major route of oxidative metabolism.[6]
Troubleshooting Guide: Overcoming Poor Metabolic Stability
This guide provides strategies and experimental approaches to address the metabolic lability of this compound.
Issue 1: Rapid degradation of this compound in in vitro assays.
Solution:
Several medicinal chemistry strategies can be employed to improve the metabolic stability of this compound. These approaches focus on modifying the chemical structure to block or slow down the metabolic pathways responsible for its degradation.
-
Deuteration: Selective replacement of hydrogen atoms with deuterium at metabolically labile sites can significantly slow down metabolism due to the kinetic isotope effect.[10][11][12][13][] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes.[12][15]
-
Bioisosteric Replacement: This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties but different metabolic characteristics.[16][17][18][19] For this compound, a successful approach has been to replace the electron-rich indole ring with less electron-rich isosteres.[20][21]
-
Structural Modification and Analog Design: Designing new analogs that block the metabolic soft spots is a key strategy. For instance, blocking the C5 position of the indole ring can prevent hydroxylation.[6] Conformational restriction of the molecule can also make it a poorer substrate for metabolic enzymes.[6]
The following diagram illustrates the logical relationship between the problem of poor metabolic stability and the proposed solutions.
Caption: Strategies to address the poor metabolic stability of this compound.
Issue 2: Difficulty in assessing the efficacy of this compound due to its short half-life.
Solution:
When working with the parent compound, it is crucial to design experiments that account for its rapid degradation.
-
Use of CYP Inhibitors: In in vitro assays, co-incubation with a potent CYP3A4 inhibitor can significantly extend the half-life of this compound, allowing for a more accurate assessment of its biological activity.[6]
-
Formulation Strategies: For in vivo studies, formulation strategies can be employed to protect the compound from first-pass metabolism.[22][23] These can include lipid-based formulations, nanoparticles, or the development of a prodrug that releases the active compound at the target site.[22][23]
Data on Metabolically Stabilized this compound Analogs
Several research groups have successfully designed and synthesized analogs of this compound with improved metabolic stability. The table below summarizes the half-life (t1/2) in human liver microsomes (HLM) for this compound and some of its improved analogs.
| Compound | Modification Strategy | Half-life (t1/2) in HLM (min) | Fold Improvement over this compound | Reference |
| This compound | - | ~0.5 - 0.7 | 1x | [6][7] |
| Analog 15 | Conformational restriction and indole C5-OH | 27 | ~38-54x | [6] |
| Analog 20 | Indole replacement with benzamide | ~35.7 | ~51x | [21] |
| S-CX17 | Computational workflow-guided design | 102 | 204x | [7] |
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
This assay is a standard in vitro method to determine the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound (e.g., this compound or its analog)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, HLM, and the test compound at the desired final concentration.
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
-
The following workflow diagram illustrates the key steps in the HLM stability assay.
Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.
Mechanism of Action of this compound
This compound targets the HIV-1 capsid protein (CA), which is crucial for both the early and late stages of the viral lifecycle. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of this compound on the HIV-1 lifecycle.
References
- 1. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV Capsid Inhibitors Beyond PF74 [mdpi.com]
- 4. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules targeting HIV-1 capsid protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. chem-space.com [chem-space.com]
- 17. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 18. baranlab.org [baranlab.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. HIV-1 capsid protein (CA)-targeting PF74 suffers from prohibitively low metabolic stability [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 21. Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. upm-inc.com [upm-inc.com]
Technical Support Center: Understanding the Biphasic Dose-Response of PF-3450074
This technical support guide is designed for researchers, scientists, and drug development professionals working with the HIV-1 capsid inhibitor, PF-3450074. It provides answers to frequently asked questions and troubleshooting advice for interpreting the compound's characteristic biphasic (or triphasic) dose-response curve.
Frequently Asked Questions (FAQs)
Q1: Why does the dose-response curve for this compound not follow a standard sigmoidal shape?
The dose-response curve of this compound is frequently observed as biphasic or triphasic, featuring two distinct inhibitory phases separated by a plateau. This is because this compound exhibits a multimodal mechanism of action that is dependent on its concentration.[1][2][3] It engages different inhibitory pathways at low and high concentrations.
Q2: What are the distinct mechanisms of action of this compound at different concentrations?
This compound's antiviral activity can be summarized by a dual-mechanism model:
-
Low Concentrations (approx. 0.1 µM - 2 µM): At lower doses, this compound primarily disrupts the interaction between the HIV-1 capsid (CA) and essential host factors, such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153).[1][4][5] The compound binds to a pocket on the CA protein that is also utilized by these host proteins.[1][6] This interference is thought to primarily inhibit steps following reverse transcription, including nuclear entry and integration of the viral DNA into the host genome.[7][8]
-
High Concentrations (approx. > 5 µM): At higher concentrations, this compound has a more direct and potent effect on the structural integrity of the viral capsid. It induces premature and rapid disassembly (uncoating) of the capsid core.[9][10][11] This accelerated uncoating prevents the successful completion of reverse transcription, leading to a significant and steep drop in viral infectivity.[1][4][9]
The interplay of these two mechanisms at different concentration ranges results in the characteristic biphasic curve.
Q3: What is the role of host factors in the biphasic dose-response of this compound?
Host factors are critical in shaping the unique dose-response curve of this compound.
-
CPSF6 and NUP153: The inhibitory activity of this compound at low concentrations is dependent on the presence of these host factors, as the drug's mechanism involves competing with them for binding to the viral capsid.[1][2]
-
Cyclophilin A (CypA): This host protein has a more complex, modulatory role. The interaction between CypA and the viral capsid appears to sensitize the virus to this compound at lower concentrations. Conversely, at high concentrations of this compound, CypA seems to have a protective effect on the virus.[1][2][3] Blocking the CA-CypA interaction can cause the steep, high-concentration inhibitory phase to shift to lower concentrations of the drug.[1][3]
Q4: I am observing a shallow initial slope and a very steep second slope in my dose-response curve for this compound. Is this expected?
Yes, this is a key feature of the biphasic dose-response for this compound. The initial, shallower phase of inhibition corresponds to the disruption of capsid-host factor interactions. The subsequent, much steeper phase of inhibition at higher concentrations reflects the cooperative and potent mechanism of inducing premature capsid uncoating, which effectively halts reverse transcription.[1][2] High concentrations of this compound have been shown to yield a steep curve, indicating a dose-dependent, cooperative mechanism of action.[1][3]
Troubleshooting Guide
Issue 1: The biphasic nature of the dose-response curve is not pronounced or is absent.
-
Possible Cause 1: Cell Type Specificity. The expression levels of host factors like CPSF6, NUP153, and CypA can vary between different cell lines. Since these factors are crucial for the dual mechanism of this compound, variations in their abundance can alter the shape of the dose-response curve.
-
Recommendation: Ensure you are using a cell line known to support the characteristic biphasic response, such as HeLa or MT-4 cells.[2] If using a different cell line, consider quantifying the expression levels of key host factors.
-
-
Possible Cause 2: Viral Strain Differences. Minor variations in the capsid sequence of different HIV-1 strains could potentially alter the binding affinity of this compound or its interaction with host factors, thus affecting the dose-response curve.
-
Recommendation: Be consistent with the HIV-1 strain used in your experiments. If you switch strains, a re-characterization of the dose-response curve is advisable.
-
-
Possible Cause 3: Assay Sensitivity. The dynamic range and sensitivity of your infectivity assay may not be sufficient to resolve the two distinct inhibitory phases.
-
Recommendation: Utilize a highly sensitive reporter assay, such as a luciferase or GFP-based system, that provides a wide dynamic range for measuring viral infectivity.
-
Issue 2: The EC50 values I'm obtaining are inconsistent with published data.
-
Possible Cause 1: Calculation Method. Due to the biphasic nature of the curve, a standard four-parameter logistic regression may not accurately model the data and can yield misleading EC50 values.
-
Recommendation: Analyze each phase of the dose-response curve separately to derive phase-specific IC50 values.[12] Alternatively, use a biphasic or dual-site competition binding model for curve fitting.
-
-
Possible Cause 2: Experimental Conditions. Factors such as cell density, multiplicity of infection (MOI), and incubation time can all influence the apparent potency of an antiviral compound.
-
Recommendation: Standardize your experimental protocol. Refer to the detailed methodologies provided in the "Experimental Protocols" section below for guidance on establishing consistent assay conditions.
-
Data Presentation
Table 1: Antiviral Activity of this compound in Different Assays and Cell Lines
| HIV-1 Isolate/Strain | Cell Type | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| Wide range of isolates | Various | Antiviral Assay | 0.008 - 0.640 | - | [4] |
| HIV wild type NL4-3 | - | Antiviral Assay | 0.72 | - | [4] |
| HIV T107N mutant | - | Antiviral Assay | 4.5 | - | [4] |
| HIV-193RW025 | PBMCs | Antiviral Assay | 1.5 ± 0.9 | - | [4] |
| HIV-1JR-CSF | PBMCs | Antiviral Assay | 0.6 ± 0.20 | - | [4] |
| HIV-193MW965 | PBMCs | Antiviral Assay | 0.6 ± 0.10 | - | [4] |
| General | - | Antiviral Assay | Median IC50: 0.9 ± 0.5 | Median CC50: 90.5 ± 5.9 | [4] |
Table 2: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Mechanism | Key Molecular Interaction | Effect on Viral Replication |
| Low (approx. < 2 µM) | Disruption of CA-Host Factor Interactions | Competes with CPSF6 and NUP153 for CA binding | Inhibition of nuclear entry and integration |
| High (approx. > 5 µM) | Induction of Premature Capsid Uncoating | Direct destabilization of the viral capsid | Inhibition of reverse transcription |
Experimental Protocols
1. Single-Cycle HIV-1 Infectivity Assay
This protocol is designed to measure the antiviral activity of this compound in a single round of viral infection, which is crucial for generating a dose-response curve.
-
Materials:
-
HeLa or MT-4 cells
-
Vesicular stomatitis virus G (VSV-G) pseudotyped HIV-1 reporter virus (e.g., encoding luciferase or GFP)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well cell culture plates (white, opaque plates for luciferase assays)
-
Luciferase assay reagent (if using a luciferase reporter)
-
Plate reader or flow cytometer
-
-
Procedure:
-
Seed HeLa or MT-4 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay readout. Incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to observe the biphasic effect would be from low nanomolar to 10-20 µM. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions.
-
Immediately add the VSV-G pseudotyped HIV-1 reporter virus at a pre-determined multiplicity of infection (MOI) that results in a robust signal in the linear range of the assay.
-
Incubate the plates for 48-72 hours.
-
For luciferase reporter viruses, lyse the cells and measure luciferase activity according to the manufacturer's instructions. For GFP reporters, quantify the percentage of GFP-positive cells by flow cytometry.
-
Normalize the results to the vehicle control (defined as 100% infectivity) and plot the percentage of inhibition against the logarithm of the this compound concentration to generate the dose-response curve.
-
2. Quantitative PCR (qPCR) for HIV-1 Reverse Transcription Products
This assay is used to specifically assess the impact of this compound on the process of reverse transcription.
-
Materials:
-
HeLa-P4 cells
-
DNase I-treated HIV-1 viral stocks
-
This compound
-
DNA extraction kit
-
Primers and probes specific for late HIV-1 reverse transcription products (e.g., targeting Gag-Pol)
-
qPCR master mix and thermal cycler
-
-
Procedure:
-
Plate HeLa-P4 cells and allow them to adhere.
-
Pre-treat the cells with low (e.g., 1.25 µM) and high (e.g., 10 µM) concentrations of this compound, as well as a no-drug control.[2]
-
Infect the cells with DNase I-treated HIV-1.
-
Incubate for a defined period to allow for reverse transcription (e.g., 8-24 hours).[2][4]
-
Wash the cells extensively to remove non-internalized virus.
-
Extract total DNA from the cells.
-
Perform qPCR using primers and a probe specific for a late product of reverse transcription.
-
Quantify the amount of viral DNA in each sample and normalize it to a housekeeping gene to account for variations in cell number and DNA extraction efficiency.
-
Compare the levels of reverse transcription products in this compound-treated samples to the no-drug control. A significant reduction in viral DNA at high concentrations of this compound is indicative of premature uncoating that disrupts reverse transcription.[4]
-
Visualizations
Caption: Dual mechanism of this compound at low and high concentrations.
Caption: Workflow for generating a this compound dose-response curve.
Caption: Troubleshooting logic for an absent biphasic curve.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIV Protease | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. HIV-1 CA Inhibitors Are Antagonized by Inositol Phosphate Stabilization of the Viral Capsid in Cells - PMC [pmc.ncbi.nlm.nih.gov]
PF-3450074 off-target effects in cellular assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of PF-3450074 in cellular assays. It addresses common questions and troubleshooting scenarios related to its mechanism of action and potential cellular effects.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my cell cultures when using this compound. Is this an expected off-target effect?
A1: While this compound is a specific inhibitor of the HIV-1 capsid protein (CA), it can exhibit cytotoxicity at higher concentrations.[1] It is crucial to differentiate between the desired antiviral effect and general cytotoxicity. We recommend performing a dose-response experiment in your specific cell line to determine the 50% cytotoxic concentration (CC50) and comparing it to the effective antiviral concentration (EC50). The selectivity index (SI), calculated as CC50/EC50, can provide a therapeutic window for your experiments.[2] For instance, one study reported a CC50 of 32.2 ± 9.3 µM in MT-4 cells.[3]
Q2: Does this compound interact with any host cell proteins?
A2: Yes, this compound's mechanism of action involves competition with host cell proteins for binding to the HIV-1 capsid.[4][5][6][7] Specifically, it binds to a pocket on the viral capsid that is also utilized by the host factors Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153).[4][5][6][7] These host proteins are involved in the nuclear import of the virus.[5][6] Therefore, while this compound directly targets the viral capsid, its efficacy and mechanism are intertwined with these host-virus interactions.
Q3: Are there any known off-target kinase inhibitory effects of this compound?
A3: Based on available literature, this compound is described as a specific inhibitor of the HIV-1 capsid protein.[4][7][8] Initial screenings indicated no inhibitory activity against HIV-1 protease or reverse transcriptase in biochemical assays.[8] While comprehensive kinase screening data is not prominently reported in the provided search results, its primary mechanism is not kinase inhibition. However, a screen of existing kinase inhibitor libraries was performed to find new compounds that bind to the HIV-1 capsid, not to test this compound for off-target kinase activity.[9]
Q4: My results vary at different concentrations of this compound. Why is this happening?
A4: this compound exhibits a concentration-dependent bimodal or triphasic mechanism of action.[5] At lower concentrations (around 1-2 µM), it can inhibit HIV-1 infection without significantly affecting reverse transcription, likely by interfering with nuclear entry.[5][10] At higher concentrations (>5 µM), it induces premature disassembly (uncoating) of the viral capsid, which in turn blocks reverse transcription.[5][11] This dual mechanism can lead to different phenotypic outcomes depending on the concentration used in your assay.
Quantitative Data Summary
The following table summarizes the antiviral activity and cytotoxicity of this compound across various cell lines and HIV-1 strains.
| Parameter | Value | Cell Line / Virus Strain | Reference |
| EC50 | 8-640 nM | Various HIV isolates | [4] |
| EC50 | 0.72 µM | HIV-1 NL4-3 in MT4 cells | [4] |
| EC50 | 4.5 µM | HIV-1 T107N mutant | [4] |
| IC50 | 1.5 ± 0.9 µM | HIV-193RW025 in PBMCs | [4] |
| IC50 | 0.6 ± 0.20 µM | HIV-1JR-CSF in PBMCs | [4] |
| IC50 | 0.6 ± 0.10 µM | HIV-193MW965 in PBMCs | [4] |
| Median IC50 | 0.9 ± 0.5 µM | [4] | |
| CC50 | 90.5 ± 5.9 µM | [4] | |
| CC50 | 32.2 ± 9.3 µM | MT-4 cells | [3] |
| Selectivity Index (SI) | 11.85 | [2] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
This protocol outlines a standard method for assessing the cytotoxicity of this compound using a tetrazolium-based assay (e.g., MTS or MTT).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: HIV-1 Reverse Transcription Assay
This protocol describes how to measure the effect of this compound on the accumulation of late reverse transcription products using quantitative PCR (qPCR).
Materials:
-
Target cells (e.g., HeLa-P4)
-
HIV-1 virus stock
-
This compound
-
DNA extraction kit
-
qPCR primers and probe specific for a late HIV-1 reverse transcription product (e.g., Gag-Pol)
-
qPCR master mix and instrument
Procedure:
-
Seed target cells in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours). Include a no-drug control and a reverse transcriptase inhibitor (e.g., Nevirapine) as a positive control.
-
Infect the cells with HIV-1 virus stock in the presence of the compound.
-
Incubate for a defined period to allow for reverse transcription (e.g., 8-24 hours).[4][5]
-
Wash the cells thoroughly to remove any non-internalized virus.
-
Harvest the cells and extract total DNA using a commercial kit.
-
Perform qPCR using primers and a probe that target a late product of reverse transcription. Normalize the results to a housekeeping gene to account for variations in cell number.
-
Analyze the qPCR data to determine the relative amount of viral DNA synthesized at each this compound concentration compared to the no-drug control.
Visualizations
Caption: On-target mechanism of this compound in the host cell.
Caption: Workflow for assessing cytotoxicity and antiviral activity.
References
- 1. Compensatory Substitutions in the HIV-1 Capsid Reduce the Fitness Cost Associated with Resistance to a Capsid-Targeting Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Capsid Inhibitors Beyond PF74 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound | HIV Protease | TargetMol [targetmol.com]
- 8. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclophilin A Dependence of PF-3450074 Antiviral Activity
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the antiviral activity of PF-3450074 (PF-74) and its dependence on the host protein Cyclophilin A (CypA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the HIV-1 capsid protein (CA).[1][2] It binds to a specific pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[3][4] This binding event disrupts the normal process of capsid uncoating. The predominant model suggests that this compound induces premature capsid destabilization, leading to the inhibition of reverse transcription, an essential step in the early phase of HIV-1 infection.[1][5][6]
Q2: How does Cyclophilin A (CypA) influence the antiviral activity of this compound?
A2: The antiviral potency of this compound is significantly promoted by the interaction between the host cell protein Cyclophilin A (CypA) and the HIV-1 capsid.[1][5] This potentiation suggests a synergistic mechanism where CypA binding to the capsid makes it more susceptible to the destabilizing effects of this compound. Conversely, inhibiting the CypA-capsid interaction, for instance with Cyclosporine A (CsA), leads to mutual antagonism and a reduction in this compound's antiviral efficacy.[1][5] At higher concentrations of this compound, CypA appears to have a protective effect on the virus, as blocking the CypA-capsid interaction at these concentrations makes the virus more sensitive to the drug.[7][8]
Q3: Why does the dose-response curve for this compound sometimes appear triphasic or bimodal?
A3: The unique dose-response curve of this compound, often showing two inhibitory phases separated by a plateau, is due to its complex, multimodal mechanism of action which is regulated by its interactions with multiple host factors.[7][8] At lower concentrations (~1 µM), this compound is thought to primarily interfere with the interaction between the viral capsid and host proteins like CPSF6 and NUP153, which are important for nuclear import.[7][8] At higher concentrations (>5 µM), it more profoundly accelerates capsid uncoating, leading to a block in reverse transcription.[7][8] The interplay with host factors like CypA and CPSF6 is essential for this distinctive curve.[7][9]
Q4: What are the known resistance mutations to this compound, and do they affect CypA dependence?
A4: Resistance to this compound is complex and typically requires the accumulation of multiple amino acid substitutions in the viral capsid protein.[10][11] Key resistance mutations have been identified in the this compound binding pocket, such as T107N, Q67H, and K70R.[11][12] These mutations can reduce the binding affinity of the compound to the capsid.[11] While these mutations primarily affect drug binding, they can also alter the virus's dependence on host factors. For instance, some resistant mutants show altered interactions with CPSF6.[11] The direct impact of these resistance mutations on the potentiation of this compound activity by CypA is an area of ongoing research.
Troubleshooting Guide
Issue 1: Inconsistent EC50 values for this compound in antiviral assays.
-
Possible Cause 1: Variation in CypA expression levels.
-
Troubleshooting Step: Ensure consistent cell lines and passage numbers are used for all experiments. If using primary cells, be aware that CypA expression can vary between donors. Consider quantifying CypA levels via Western blot or qPCR to check for consistency across experimental batches.
-
-
Possible Cause 2: Presence of CypA inhibitors.
-
Troubleshooting Step: If using serum-containing media, be aware that some lots may contain substances that can interfere with CypA activity. Test a new batch of serum or use a serum-free medium if possible. Ensure that no other compounds in your experimental setup (e.g., other drugs in combination studies) are known to inhibit CypA.
-
-
Possible Cause 3: Different HIV-1 strains or CA mutants.
-
Troubleshooting Step: The potency of this compound can vary between different HIV-1 isolates.[2] Furthermore, mutations in the CA protein, even outside the direct binding site, can alter capsid stability and affect this compound sensitivity. Always use the same viral stock for a set of comparable experiments.
-
Issue 2: Conflicting results from in vitro capsid stability assays (destabilization vs. stabilization).
-
Possible Cause 1: Different experimental conditions.
-
Troubleshooting Step: The effect of this compound on capsid stability can appear paradoxical. Some assays, like the fate-of-capsid assay in cells, show accelerated disassembly (destabilization).[1] In contrast, in vitro assays using purified recombinant CA protein have shown that this compound can promote multimerization (stabilization).[12] Be aware of the specific assay being used and its limitations. The presence of host factors like CypA in cell-based assays likely contributes to the observed destabilization.
-
-
Possible Cause 2: Compound concentration.
Issue 3: siRNA knockdown of CypA does not completely abolish this compound activity.
-
Possible Cause 1: Incomplete knockdown.
-
Troubleshooting Step: Verify the efficiency of your siRNA knockdown by Western blot at the protein level. Even a small remaining amount of CypA may be sufficient to exert some effect. Optimize your siRNA concentration and transfection protocol for maximum knockdown efficiency.
-
-
Possible Cause 2: CypA-independent activity.
-
Troubleshooting Step: While CypA significantly potentiates this compound's activity, the compound still retains a basal level of antiviral effect in the absence of CypA.[1][5] This is because it can still bind to the capsid and interfere with its function, albeit less efficiently. Your results are likely reflecting this CypA-independent mechanism.
-
Data Presentation
Table 1: Antiviral Activity of this compound Against Various HIV-1 Strains
| HIV-1 Strain/Isolate | Cell Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
|---|---|---|---|---|
| HIV-1 NL4-3 | MT-2 | 4.5 | 61 | [1] |
| HIV-1 NL4-3 (Wild Type) | - | 0.72 | - | [13] |
| HIV-1 T107N mutant | - | 4.5 | - | [13] |
| HIV-1 93RW025 | PBMCs | 1.5 ± 0.9 | - | [13] |
| HIV-1 JR-CSF | PBMCs | 0.6 ± 0.20 | - | [13] |
| HIV-1 93MW965 | PBMCs | 0.6 ± 0.10 | - | [13] |
| Median of various isolates | PBMCs | 0.9 ± 0.5 | 90.5 ± 5.9 |[2][13] |
Table 2: Influence of Cyclophilin A on this compound Activity
| Condition | Effect on this compound Potency | Observation | Reference |
|---|---|---|---|
| Addition of Cyclosporine A (CsA) | Decreased | Mutual antagonism observed. | [1][5] |
| HIV-1 CA mutants (G89V, P90A) that don't bind CypA | Decreased | Virus becomes less sensitive to this compound. | [8] |
| siRNA knockdown of CypA | Decreased | Reduces the antiviral efficacy of this compound. |[8] |
Experimental Protocols
1. Protocol: HIV-1 Infectivity Assay (Single-Cycle)
This protocol is for determining the EC50 of this compound in a single-cycle infection model using a luciferase reporter virus.
-
Cell Plating: Seed target cells (e.g., HeLa or TZM-bl) in a 96-well plate at a density that will result in 70-80% confluency at the time of infection.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a DMSO-only control.
-
Treatment: Add the diluted compound to the plated cells.
-
Infection: Add HIV-1 reporter virus (e.g., HIV-1-luc) to the wells at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to the DMSO control. Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value.
2. Protocol: Cyclophilin A Knockdown using siRNA
This protocol describes the depletion of endogenous CypA to study its effect on this compound activity.
-
Cell Plating: Seed HeLa cells in a 6-well plate.
-
Transfection (Day 1): Transfect cells with CypA-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Transfection (Day 2): Repeat the transfection to improve knockdown efficiency.
-
Reseeding for Infectivity Assay: Four hours after the second transfection, trypsinize the cells and re-seed them into a 96-well plate for subsequent infection as described in the HIV-1 Infectivity Assay protocol.
-
Verification of Knockdown: In parallel, lyse a subset of the cells from the 6-well plate and perform a Western blot using an anti-CypA antibody to confirm the reduction in protein levels.
3. Protocol: In Vitro Capsid Destabilization Assay (Fate-of-Capsid)
This assay measures the amount of soluble versus pelletable (core-associated) CA protein in the cytoplasm of infected cells as an indicator of capsid stability.
-
Infection: Infect target cells with a high concentration of HIV-1.
-
Treatment: Add this compound or a DMSO control to the infected cells.
-
Incubation: Incubate for a defined period (e.g., 2 hours) to allow for viral entry and the effect of the compound.
-
Cell Lysis: Lyse the cells with a mild detergent that preserves the integrity of the viral cores.
-
Centrifugation: Separate the soluble cytoplasmic fraction from the pelletable fraction (containing intact cores) by high-speed centrifugation.
-
Analysis: Analyze the amount of CA (p24) in both the supernatant (soluble CA) and the pellet (core-associated CA) by ELISA or Western blot. An increase in the ratio of soluble to pelletable CA in the presence of this compound indicates capsid destabilization.
Mandatory Visualizations
Caption: Mechanism of this compound antiviral activity and its modulation by Cyclophilin A.
Caption: Experimental workflow for studying the Cyclophilin A dependence of this compound.
References
- 1. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into HIV uncoating from single-particle imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine Blocks Incorporation of HIV-1 Envelope Glycoprotein into Virions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Distinct Effects of Two HIV-1 Capsid Assembly Inhibitor Families That Bind the Same Site within the N-Terminal Domain of the Viral CA Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | HIV Protease | TargetMol [targetmol.com]
Technical Support Center: PF-3450074 and CA Multimerization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting guidance for experiments involving the HIV-1 capsid inhibitor PF-3450074 (also known as PF74).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the HIV-1 capsid?
This compound is a small molecule inhibitor that directly targets the HIV-1 capsid protein (CA).[1] Its principal inhibitory target is the assembled capsid core.[2][3] It binds to a preformed pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of two adjacent CA subunits within a hexamer.[2][4] This binding site is also recognized by essential host factors like CPSF6 and NUP153, meaning this compound can competitively inhibit these interactions.[1][4] The compound shows a significantly higher affinity—at least 10-fold greater—for assembled CA hexamers compared to CA monomers or isolated domains.[2][3]
Q2: There are conflicting reports on whether this compound stabilizes or destabilizes the capsid. Which is correct?
Both effects can be observed, as this compound exhibits a complex, concentration-dependent mechanism. This apparent paradox is a key aspect of its function:
-
Destabilization / Premature Uncoating: At high concentrations (e.g., >5 µM), this compound has been shown to destabilize purified HIV-1 cores in vitro and induce rapid capsid dissolution in target cells.[5][6] This leads to premature uncoating, which impairs reverse transcription.[4][5]
-
Stabilization / Assembly Promotion: In contrast, in vitro assays using recombinant CA protein show that this compound can increase the rate and extent of CA multimerization.[7] Atomic Force Microscopy (AFM) studies have also demonstrated that this compound increases the mechanical stiffness of both recombinant capsids and native HIV-1 cores in a concentration-dependent manner.[8]
This dual nature suggests that this compound disrupts the finely tuned stability required for successful infection. By either preventing proper uncoating (hyper-stabilization) or causing it to occur too early (destabilization), it effectively inhibits a critical post-entry step.[9]
Q3: How does the concentration of this compound influence its effect on CA multimerization?
The dose-response curve of this compound is described as bimodal or triphasic, with distinct effects at different concentration ranges:[4][10]
-
Low Concentrations (~0.3 to 1.5 µM): At these levels, this compound exhibits antiviral activity but does not significantly inhibit the accumulation of viral cDNA.[10] The mechanism in this range is thought to be related to interference with host factor interactions (e.g., CPSF6, NUP153) required for nuclear import and integration.
-
High Concentrations (>5 µM): In this range, the inhibitory effect becomes much steeper. A two-fold increase in dose can lead to a seven- or nine-fold decrease in viral DNA and infectivity, respectively.[10] This potent effect is attributed to the acceleration of uncoating, which blocks reverse transcription.[4][10]
Q4: How do host factors like Cyclophilin A (CypA) influence the activity of this compound?
Host factors that interact with the HIV-1 capsid are critical regulators of this compound's activity. The host protein Cyclophilin A (CypA) binds to the capsid and is known to promote infection.[5] Experiments have shown that this compound's antiviral activity is promoted by the presence of CypA.[5][6] Furthermore, blocking the CA-CypA interaction can make the virus more sensitive to high concentrations of this compound, suggesting CypA may have a protective role against the drug's potent destabilizing effects.[4] This interplay highlights the complex relationship between the inhibitor, the viral capsid, and the host cell environment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published literature.
Table 1: Binding Affinities and Antiviral Potency
| Parameter | Value | Target | Notes |
| Kd (Dissociation Constant) | ~176 nM[1] | Assembled CA Hexamer | Measured via Isothermal Titration Calorimetry (ITC). |
| Kd (Dissociation Constant) | ~4 µM[2] | Unassembled CA / NTD | Demonstrates >10-fold higher affinity for the assembled hexamer. |
| EC₅₀ (Effective Concentration) | 8 - 640 nM[1] | Various HIV-1 Isolates | Potency varies depending on the viral strain. |
| IC₅₀ (Inhibitory Concentration) | 0.6 - 1.5 µM[1] | HIV-1 in PBMCs | Concentration required to inhibit 50% of viral replication in primary cells. |
| CC₅₀ (Cytotoxic Concentration) | ~90.5 µM[1] | Cell Culture | Indicates a high therapeutic index. |
Table 2: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Effect on Capsid | Impact on Reverse Transcription (RT) | Proposed Mechanism |
| Low (≤ 1.5 µM) | Stabilizes lattice; Inhibits host factor binding | Minimal to no reduction in viral DNA[10] | Competition with CPSF6/NUP153, disrupting nuclear import.[1][4] |
| High (≥ 5 µM) | Accelerates uncoating; Destabilizes core[4][5] | Significant reduction in viral DNA[5][10] | Triggers premature capsid disassembly, preventing RT completion.[6] |
Experimental Protocols
Protocol 1: In Vitro CA Multimerization Assay (Turbidity)
This protocol provides a general method for monitoring the assembly of recombinant CA protein into higher-order structures by measuring light scattering (turbidity).
Objective: To determine the effect of this compound on the rate and extent of CA assembly in vitro.
Materials:
-
Purified recombinant HIV-1 CA protein (stored in a low-salt buffer, e.g., 50 mM Tris pH 8.0, without NaCl).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assembly Buffer (e.g., 50 mM Tris pH 8.0).
-
High-Salt Buffer (e.g., 50 mM Tris pH 8.0, 5 M NaCl).
-
DMSO (for control reactions).
-
UV/Vis Spectrophotometer with temperature control, capable of reading at 350 nm.
-
96-well clear-bottom plates or quartz cuvettes.
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate or cuvettes. For each reaction, add Assembly Buffer, the desired final concentration of CA protein (e.g., 30-100 µM), and the desired concentration of this compound or an equivalent volume of DMSO for the control. Keep the total volume consistent.
-
Pre-incubation: Incubate the reaction mixtures for 10-15 minutes at room temperature to allow this compound to bind to the CA protein.
-
Initiate Assembly: Initiate the multimerization reaction by adding a small volume of High-Salt Buffer to bring the final NaCl concentration to a level that induces assembly (e.g., 1-2 M). Mix gently by pipetting.
-
Monitor Turbidity: Immediately place the plate or cuvette into the spectrophotometer pre-set to 25°C or 37°C. Measure the optical density (OD) at 350 nm every 30-60 seconds for a period of 1-2 hours. An increase in OD indicates the formation of large, light-scattering CA multimers.[11]
-
Data Analysis: Plot OD₃₅₀ versus time. Compare the kinetics (lag time, maximum slope) and the final plateau of the reactions containing this compound to the DMSO control. An increased slope or higher plateau indicates promotion of assembly.
Protocol 2: Outline for Capsid Stability Assay using Atomic Force Microscopy (AFM)
This advanced technique directly measures the mechanical properties (stiffness) of individual capsid particles.[8]
Objective: To quantify the effect of this compound on the mechanical stability of pre-formed CA assemblies or purified viral cores.
Key Steps:
-
Sample Preparation: Pre-formed, purified CA tubes or intact HIV-1 cores are adsorbed onto a chemically treated, atomically flat surface (e.g., poly-L-lysine coated mica).[12]
-
Incubation: The immobilized capsids are incubated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO control in a suitable buffer for a defined period.
-
AFM Imaging: The sample is imaged in liquid using an AFM operating in a non-destructive imaging mode (e.g., "tapping" or dynamic mode) to locate individual, intact capsids.[13]
-
Nano-indentation: The AFM probe is positioned over the center of an individual capsid. A force-distance curve is generated by pressing the tip into the capsid and measuring the cantilever deflection as a function of vertical displacement.[13][14]
-
Stiffness Calculation: The slope of the linear region of the force-distance curve is used to calculate the spring constant or "stiffness" of the capsid. This process is repeated for many individual capsids (n > 50) for each experimental condition.
-
Data Analysis: The average stiffness values for capsids treated with different concentrations of this compound are compared to the control. An increase in the measured stiffness indicates mechanical stabilization of the capsid lattice.[8]
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound binds a key interface on assembled CA hexamers, altering stability and competing with host factors.
Diagram 2: Experimental Workflow for In Vitro Assembly Assay
Caption: Workflow for monitoring this compound's effect on CA multimerization using a turbidity assay.
Diagram 3: Troubleshooting Logic for this compound Experiments
Caption: A decision tree to help diagnose experimental outcomes based on assay type and this compound concentration.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Action / Explanation |
| 1. My in vitro assembly assay shows this compound increases multimerization. I thought it was an inhibitor. | This is an expected result for this specific assay type. | This compound binds and stabilizes the interfaces between CA subunits in a hexamer.[7][8] In a simplified system with only recombinant protein, this stabilization promotes the formation of higher-order structures. The inhibition of viral replication comes from disrupting the delicate balance of stability needed inside a cell, not from blocking assembly itself. |
| 2. I see no effect on reverse transcription in my cell-based assay, but the virus is still inhibited. | You are likely using a low concentration of this compound (e.g., < 2 µM). | At low concentrations, this compound's primary mechanism is not the disruption of reverse transcription.[10] Instead, it inhibits infection by blocking the binding of host factors like CPSF6 to the capsid, which is required for efficient nuclear import.[4] Verify your drug concentration and consider assays that measure nuclear entry or integration. |
| 3. My results on capsid stability are inconsistent or differ from published findings. | The effect is highly dependent on concentration and the nature of the capsid (recombinant vs. native). | Carefully check your final this compound concentration. Ensure consistency in your source of capsids (e.g., in-house purified recombinant CA vs. detergent-stripped viral cores), as their intrinsic stabilities can differ.[8] Refer to Table 2 to align your observations with the expected concentration-dependent effects. |
| 4. My turbidity assay has a high background or shows protein precipitation. | The protein may be unstable, or the compound is precipitating at the concentration used. | Centrifuge your CA protein stock immediately before use to remove any pre-existing aggregates.[15] Check the solubility of this compound in your final buffer composition; high salt concentrations can sometimes reduce the solubility of small molecules. Run a control with only buffer and this compound to check for compound precipitation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a small molecule HIV-1 inhibitor that targets the capsid hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Atomic Force Microscopy in HIV-1 Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. In vitro screening for molecules that affect virus capsid assembly (and other protein association reactions) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PF-3450074 Target Engagement with Resistance Mutations: A Comparative Guide
This guide provides a detailed comparison of the HIV-1 capsid inhibitor PF-3450074's performance against wild-type and resistance-conferring mutations. By examining experimental data, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of its target engagement and the mechanisms of resistance.
Introduction to this compound
This compound (PF74) is a small molecule inhibitor that specifically targets the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA).[1][2] It binds to a conserved pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the viral capsid.[3] This binding site is also utilized by host cell proteins, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are crucial for the viral life cycle.[3][4][5] PF74 exhibits a bimodal mechanism of action; at lower concentrations, it competes with these host factors, while at higher concentrations, it can induce premature uncoating of the viral capsid, thereby inhibiting reverse transcription.[4][5][6]
Comparative Antiviral Activity
The efficacy of this compound is significantly impacted by mutations within the CA protein. The following tables summarize the antiviral activity of PF74 against wild-type HIV-1 and various resistant mutants.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1 Wild-Type and T107N Mutant
| Compound | Virus Strain | EC50 (µM) | Fold Change |
| This compound | Wild-Type NL4-3 | 0.72 ± 0.23 | - |
| This compound | T107N Mutant | 4.5 ± 1.1 | 6 |
Data sourced from Blair et al., 2010.[7]
Table 2: Antiviral Potency of this compound against various HIV-1 isolates in Human Peripheral Blood Mononuclear Cells (PBMCs)
| HIV-1 Isolate | IC50 (µM) |
| HIV-1 93RW025 | 1.5 ± 0.9 |
| HIV-1 JR-CSF | 0.6 ± 0.20 |
| HIV-1 93MW965 | 0.6 ± 0.10 |
Data sourced from MedChemExpress product information.[2]
Table 3: Impact of Multiple CA Mutations on this compound Resistance
| Virus Mutant | Key Mutations | IC50 (µM) |
| Wild-Type | - | ~1 |
| 5Mut | Q67H, K70R, H87P, T107N, L111I | >10 |
| 67/70/107 | Q67H, K70R, T107N | 8 - 10 |
| 67/70/111 | Q67H, K70R, L111I | 8 - 10 |
Data represents approximate values from published resistance studies.[8]
Binding Affinity and Target Engagement
The interaction between this compound and the HIV-1 capsid can be quantified by measuring its binding affinity. Resistance mutations typically alter the binding pocket, leading to a reduction in affinity.
Table 4: Binding Affinity of this compound to HIV-1 CA
| CA Form | Method | Kd |
| Wild-Type CA Hexamer | Isothermal Titration Calorimetry (ITC) | 176 ± 78 nM |
| Wild-Type Full-Length CA | Isothermal Titration Calorimetry (ITC) | 2.79 µM |
| Wild-Type NTD | Isothermal Titration Calorimetry (ITC) | 2.24 µM |
| 5Mut CA Hexamer | Not specified | Reduced affinity |
Data sourced from various publications.[2][3][7]
Alternative Capsid Inhibitors
The development of resistance to this compound has spurred the discovery of next-generation capsid inhibitors that target the same binding site but with significantly higher potency.
Table 5: Comparison with Next-Generation HIV-1 Capsid Inhibitors
| Compound | Target | EC50 (PBMCs) | Key Features |
| This compound | HIV-1 CA | 0.6 - 1.5 µM | First-in-class, well-characterized. |
| GS-CA1 | HIV-1 CA | 140 pM | High potency, shares PF74 scaffold.[9][10] |
| GS-6207 (Lenacapavir) | HIV-1 CA | 50 pM | Long-acting potential, high potency.[9][11] |
Experimental Protocols
Single-Cycle Infectivity Assay
This assay is used to determine the 50% effective concentration (EC50) of an antiviral compound.
-
Cell Preparation: HeLa or TZM-bl reporter cells are seeded in 96-well plates. These cells express HIV-1 receptors and contain a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR.
-
Virus Production: Single-cycle HIV-1 particles are produced by transfecting 293T cells with an Env-defective HIV-1 proviral plasmid and a plasmid encoding a viral envelope protein (e.g., VSV-G) to allow for broad cell tropism.
-
Infection and Treatment: Reporter cells are infected with the single-cycle virus in the presence of serial dilutions of the test compound (e.g., this compound).
-
Data Analysis: After 48-72 hours, the cells are lysed, and the reporter gene activity is measured. The EC50 value is calculated as the compound concentration that reduces reporter activity by 50% compared to untreated infected cells.[12]
In Vitro CA Multimerization Assay
This assay measures the effect of compounds on the assembly of purified recombinant HIV-1 CA protein into higher-order structures.
-
Protein Purification: Recombinant HIV-1 CA protein is expressed in E. coli and purified.
-
Assembly Reaction: CA protein is induced to assemble into capsid-like particles by adding a high concentration of NaCl in the presence of the test compound or a vehicle control.
-
Monitoring Assembly: The kinetics of CA multimerization are monitored by measuring the increase in light scattering or turbidity at a specific wavelength (e.g., 350 nm) over time.
-
Data Analysis: The rate of assembly is determined from the slope of the kinetic curve. Inhibitors of assembly will decrease the rate, while compounds that stabilize CA-CA interactions may increase it.[7]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between two molecules in solution.
-
Sample Preparation: Purified HIV-1 CA protein (e.g., hexameric form) is placed in the sample cell of the calorimeter. The test compound (e.g., this compound) is loaded into the injection syringe.
-
Titration: The compound is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the ligand to the protein. This curve is then fitted to a binding model to determine the dissociation constant (Kd).[7][12]
Visualizing Pathways and Workflows
Caption: HIV-1 lifecycle inhibition by this compound and the mechanism of resistance.
Caption: Workflow for key experiments to validate this compound target engagement.
References
- 1. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensatory Substitutions in the HIV-1 Capsid Reduce the Fitness Cost Associated with Resistance to a Capsid-Targeting Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV Capsid and Integration Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HIV-1 Capsid Inhibitors: PF-3450074 vs. Lenacapavir (GS-6207)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent HIV-1 capsid inhibitors: PF-3450074 and Lenacapavir (GS-6207). By presenting supporting experimental data, detailed methodologies, and visual diagrams, this document aims to serve as a valuable resource for understanding the distinct and overlapping ways these compounds disrupt the viral lifecycle.
Introduction to HIV-1 Capsid Inhibitors
The HIV-1 capsid, a conical protein shell encasing the viral genome and essential enzymes, plays a critical role in multiple stages of the viral lifecycle, from early post-entry events to the late stages of virion assembly and maturation. Its multifaceted involvement makes it a compelling target for antiretroviral therapy. This compound and Lenacapavir are small molecules that bind to the viral capsid protein (CA), yet they elicit profoundly different effects on the stability and function of the capsid, leading to distinct antiviral outcomes.
Mechanism of Action: A Tale of Two Effects
Both this compound and Lenacapavir bind to a conserved hydrophobic pocket at the interface of two adjacent CA subunits within a hexamer. This pocket is also utilized by host cell proteins, such as CPSF6 and NUP153, which are important for nuclear import and integration site targeting.[1][2] Despite sharing a binding site, their mechanisms of action diverge significantly.
This compound: The Destabilizer
This compound acts primarily as a destabilizer of the HIV-1 capsid.[3][4] Its binding induces premature uncoating of the viral core shortly after entry into the host cell.[3] This premature disassembly of the capsid exposes the viral reverse transcription complex to the cytoplasm, leading to a marked reduction in the synthesis of viral DNA.[5] This mechanism effectively halts the viral lifecycle at an early stage, prior to the completion of reverse transcription.[5] Furthermore, this compound's destabilizing effect extends to the late stages of infection, where it can interfere with the proper assembly of new virions.[6]
Lenacapavir (GS-6207): The Hyper-Stabilizer
In stark contrast, Lenacapavir functions as a hyper-stabilizer of the HIV-1 capsid.[7][8] By binding to the CA hexamers, Lenacapavir strengthens the interactions between CA subunits, making the capsid more rigid and preventing its timely disassembly.[9] This over-stabilization has a multi-pronged inhibitory effect. It interferes with capsid-mediated nuclear uptake of the proviral DNA.[10] While Lenacapavir-treated viral cores can still dock at the nuclear envelope, their translocation into the nucleus is impaired.[11][12] In the late stages of the viral lifecycle, Lenacapavir's stabilizing effect disrupts the delicate balance of pentamer and hexamer formation required for the correct assembly of the conical capsid, leading to the production of malformed, non-infectious virions.[9]
A key distinction in their mechanisms is that Lenacapavir disrupts the integrity of the viral core, causing a loss of its contents, while simultaneously stabilizing the overall capsid lattice.[11][12] Conversely, this compound induces the loss of both core integrity and the capsid lattice.[11][12]
Quantitative Comparison of Antiviral Activity
The following tables summarize the quantitative data for this compound and Lenacapavir, highlighting their potency and cytotoxic profiles across various experimental settings.
Table 1: Antiviral Activity (EC50/IC50) and Cytotoxicity (CC50) of this compound
| HIV-1 Strain/Isolate | Cell Type | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Reference(s) |
| NL4-3 (Wild Type) | MT-4 | Antiviral | 0.72 | >70.5 | [5] |
| T107N Mutant | - | Antiviral | 4.5 | - | [13] |
| Various Lab Strains & Clinical Isolates | PBMCs | Antiviral | 0.113 - 0.362 (median 0.207) | - | [6] |
| 93RW025 | PBMCs | Antiviral | 1.5 ± 0.9 | - | [5] |
| JR-CSF | PBMCs | Antiviral | 0.6 ± 0.20 | - | [5] |
| 93MW965 | PBMCs | Antiviral | 0.6 ± 0.10 | - | [5] |
| General | - | Antiviral | 0.008 - 0.640 | 90.5 ± 5.9 | [5][13] |
Table 2: Antiviral Activity (EC50/IC50) and Cytotoxicity (CC50) of Lenacapavir (GS-6207)
| HIV-1/2 Strain/Isolate | Cell Type | Assay Type | EC50 / IC50 | CC50 (µM) | Reference(s) |
| HIV-1 (Wild Type) | MT-4 | Antiviral | 105 pM | 24.7 - >50 | [14][15] |
| HIV-1 (Wild Type) | Primary Human CD4+ T cells | Antiviral | 32 pM | - | [14] |
| HIV-1 (Wild Type) | Macrophages | Antiviral | 56 pM | - | [14] |
| HIV-1 (23 Clinical Isolates) | - | Antiviral | 20 - 160 pM | - | [14] |
| HIV-2 Isolates | - | Antiviral | 885 pM | - | [14] |
| HIV-1 (Various Subtypes) | HEK293T | Antiviral | 0.15 - 0.36 nM (mean 0.24 nM) | - | [15] |
| HIV-1 (in presence of drug resistance) | - | Antiviral | Fold change 0.25 - 1.1 | - | [14] |
| HIV-1 | TZM-bl | Antiviral | ~60 pM to ~6.7 nM (p24 dependent) | - | [9] |
| HIV-1 (Single-cycle) | MAGIC-5A | Antiviral | 200 pM (mean) | - | [16] |
| HIV-2 (Single-cycle) | MAGIC-5A | Antiviral | 2.2 nM (mean) | - | [16] |
Table 3: Binding Affinity (Kd) to HIV-1 Capsid
| Compound | Target | Method | Kd | Reference(s) |
| This compound | CA Hexamer | - | 176 ± 78 nM | [5][13] |
| Lenacapavir | CA Hexamer | - | ~200 pM | [9] |
| Lenacapavir | CA Monomer | - | ~2 nM | [9] |
| Lenacapavir | CA Hexamer | - | 215 pM | [17] |
Experimental Protocols
In Vitro HIV-1 Capsid Destabilization/Stabilization Assay
This assay measures the effect of compounds on the integrity of purified HIV-1 cores.
Methodology:
-
Core Isolation: HIV-1 virions are concentrated and layered onto a sucrose gradient containing a detergent (e.g., Triton X-100). Ultracentrifugation separates the viral cores from the envelope and other components.
-
Compound Incubation: Purified cores are incubated with varying concentrations of the test compound (e.g., this compound or Lenacapavir) or a vehicle control at 37°C for a defined period.
-
Separation of Core-Associated and Soluble CA: Following incubation, the samples are subjected to ultracentrifugation to pellet the intact cores. The supernatant containing soluble (disassembled) CA is separated from the pellet.
-
Quantification: The amount of CA protein in the pellet and supernatant fractions is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in pelletable CA indicates destabilization, while an increase suggests stabilization.
Quantitative PCR (qPCR)-Based Reverse Transcription Assay
This assay quantifies the impact of inhibitors on the synthesis of viral DNA in infected cells.
Methodology:
-
Cell Infection: Target cells (e.g., HeLa-P4 or MT-2) are infected with HIV-1 in the presence of serial dilutions of the test compound or a control.
-
DNA Extraction: At a specific time point post-infection (e.g., 8 hours), total DNA is extracted from the cells using a commercial kit.
-
qPCR Analysis: Real-time PCR is performed using primers and probes specific for late reverse transcription products (e.g., targeting Gag or LTR regions).
-
Data Analysis: The amount of viral DNA is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number. A reduction in the amount of viral DNA in compound-treated cells compared to the control indicates inhibition of reverse transcription.[5][18][19]
Negative Stain Electron Microscopy of Viral Cores
This technique visualizes the morphological changes in HIV-1 cores upon treatment with capsid inhibitors.
Methodology:
-
Core Preparation and Treatment: Purified mature HIV-1 cores are incubated with the test compound (e.g., 1-100 nM Lenacapavir or 10 µM PF-74) in a suitable buffer at 37°C for 20 minutes.[11]
-
Grid Preparation: A small volume of the core suspension is applied to a carbon-coated copper grid that has been made hydrophilic by glow discharge.
-
Staining: The grid is washed, and a negative stain (e.g., 2% uranyl acetate) is applied to enhance contrast.
-
Imaging: The grids are imaged using a transmission electron microscope to observe the structure of the viral cores.[11]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways affected by this compound and Lenacapavir, as well as a generalized experimental workflow for their evaluation.
Figure 1: Comparative mechanisms of action of this compound and Lenacapavir on the HIV-1 lifecycle.
Figure 2: Generalized experimental workflow for evaluating HIV-1 capsid inhibitors.
Conclusion
This compound and Lenacapavir, while both targeting the HIV-1 capsid, exemplify how subtle differences in molecular interactions can lead to distinct antiviral mechanisms. This compound acts by promoting premature capsid disassembly, a "destabilization" strategy. In contrast, Lenacapavir employs a "hyper-stabilization" approach, locking the capsid in a state that is incompatible with successful uncoating, nuclear entry, and proper assembly. This comparative analysis underscores the nuanced nature of capsid-targeting antiviral strategies and provides a framework for the continued development of this promising class of HIV-1 inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensatory Substitutions in the HIV-1 Capsid Reduce the Fitness Cost Associated with Resistance to a Capsid-Targeting Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dryad | Data: Effect of Lenacapavir and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | HIV Protease | TargetMol [targetmol.com]
- 14. mdpi.com [mdpi.com]
- 15. natap.org [natap.org]
- 16. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 18. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative In Vitro Analysis of HIV-1 Capsid Inhibitors: PF-3450074 vs. GS-CA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent HIV-1 capsid inhibitors, PF-3450074 (PF74) and GS-CA1. Both compounds target the viral capsid protein (CA), a critical component for multiple stages of the HIV-1 replication cycle, yet they exhibit distinct mechanisms of action and antiviral potencies. This analysis is supported by experimental data from published in vitro studies.
Quantitative Efficacy and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and GS-CA1 across various cell lines. GS-CA1 demonstrates significantly higher potency, with EC50 values in the picomolar range, representing a greater than 5,000-fold increase in potency compared to this compound.[1]
| Compound | Cell Type | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) |
| This compound (PF74) | MT-4 | 1,239 ± 257 nM[1] | 32.2 ± 9.3 µM[1] | 26[1] |
| PBMCs (HIV-1 JR-CSF) | 0.6 ± 0.20 µM[2] | >25 µM | >42 | |
| PBMCs (HIV-1 93RW025) | 1.5 ± 0.9 µM[2] | >25 µM | >17 | |
| PBMCs (HIV-1 93MW965) | 0.6 ± 0.10 µM[2] | >25 µM | >42 | |
| GS-CA1 | MT-4 (HIV-1 IIIB) | 240 ± 40 pM[1] | > 50 µM[1] | >208,300[1] |
| Human CD4+ T-cells (HIV-1 BaL) | 60 ± 10 pM[1] | > 50 µM[1] | >833,333 | |
| Macrophages (HIV-1 BaL) | 100 ± 70 pM[1] | > 50 µM[1] | >500,000 | |
| PBMCs | 130 ± 80 pM[1] | Not Reported | Not Reported |
Mechanism of Action: A Tale of Two Effects on the Capsid
While both this compound and GS-CA1 target the HIV-1 capsid, their mechanisms of action are notably different, leading to distinct effects on capsid stability.
This compound (PF74) acts by destabilizing the viral capsid.[3][4] It binds to a pocket on the capsid protein and induces premature uncoating of the viral core.[3][4] This disruption of the normal, carefully timed uncoating process inhibits reverse transcription.[3][4] The antiviral activity of PF74 is promoted by the host protein cyclophilin A (CypA) binding to the capsid.[3]
GS-CA1 , in contrast, stabilizes the HIV-1 core.[5][6] It binds directly to the capsid and interferes with multiple CA-dependent processes, including nuclear import of viral DNA, particle production, and proper capsid assembly.[1][7] This multimodal mechanism of action affects both early and late stages of the HIV-1 replication cycle.[1][8] Unlike PF74, GS-CA1's inhibitory action can occur after reverse transcription.[5][6]
The differing mechanisms are further highlighted by their interactions with host factors. Both compounds compete with the binding of host proteins CPSF6 and NUP153 to the capsid.[2][5][9] However, PF74 has been shown to disaggregate preformed CPSF6 complexes in nuclear speckles, a characteristic not observed with GS-CA1.[5][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating these inhibitors in vitro.
Caption: Comparative mechanisms of action for this compound and GS-CA1.
References
- 1. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New HIV capsid inhibitors show high potency and prolonged activity in early studies | aidsmap [aidsmap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of PF-3450074 and BI-2 HIV-1 Capsid Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed, objective comparison of two prominent HIV-1 capsid inhibitors, PF-3450074 (also known as PF74) and BI-2. Both small molecules target the viral capsid protein (CA), a critical component in multiple stages of the HIV-1 lifecycle, making it an attractive target for antiretroviral therapy. This document summarizes key quantitative data, outlines detailed experimental protocols for evaluating these inhibitors, and provides visual representations of their mechanisms of action and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the reported antiviral activity, cytotoxicity, and binding affinity of this compound and BI-2. It is important to note that values can vary between different experimental setups, cell lines, and virus strains.
Table 1: Antiviral Activity (EC50) of this compound and BI-2 against HIV-1
| Inhibitor | HIV-1 Strain/Isolate | Cell Line | EC50 (µM) | Citation(s) |
| This compound | NL4-3 (Wild Type) | - | 0.72 | [1] |
| T107N Mutant | - | 4.5 | [1] | |
| Various Lab Strains & Clinical Isolates | PBMCs | 0.113 - 0.362 | [2] | |
| HIV-193RW025 | PBMCs | 1.5 ± 0.9 | [1] | |
| HIV-1JR-CSF | PBMCs | 0.6 ± 0.20 | [1] | |
| HIV-193MW965 | PBMCs | 0.6 ± 0.10 | [1] | |
| BI-2 | Wild Type | - | 1.8 | [3] |
| - | - | ~5 | [4] | |
| HIV-1-GFP | Cf2Th | ~50 (equivalent inhibitory effect to 5 µM PF74) | [5] |
Table 2: Cytotoxicity (CC50) and Binding Affinity (Kd) of this compound and BI-2
| Inhibitor | Parameter | Value (µM) | Method | Citation(s) |
| This compound | CC50 | 90.5 ± 5.9 | - | [1] |
| CC50 | 32.2 ± 9.3 | - | [6] | |
| Kd (for CA hexamer) | 0.176 ± 0.078 | - | [1] | |
| Kd (for CA hexamer) | 0.05 | Isothermal Titration Calorimetry | [7] | |
| BI-2 | Kd (for CA hexamer) | 1.2 | - | [8] |
Mechanism of Action
Both this compound and BI-2 bind to the same pocket on the N-terminal domain (NTD) of the HIV-1 capsid protein.[3][5] This pocket is also utilized by host cell proteins, such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for the nuclear import and integration of the viral pre-integration complex (PIC).[2][9] By competitively binding to this site, both inhibitors interfere with these essential host-virus interactions.
Despite sharing a binding site, they exhibit different effects on capsid stability. This compound has a bimodal, concentration-dependent effect. At high concentrations, it destabilizes the viral core, leading to premature uncoating and inhibition of reverse transcription.[5][10] At lower concentrations, it can interfere with nuclear entry.[11] In contrast, BI-2 has been reported to stabilize the capsid in some in vitro assays, yet it also appears to destabilize the core during infection in cells, suggesting a similar ultimate mechanism to PF74.[3][5] The higher potency of PF74 may be attributed to an indole group that extends towards the C-terminal domain (CTD) of an adjacent capsid subunit, an interaction that BI-2 lacks.[12]
Experimental Protocols
Single-Cycle HIV-1 Infectivity Assay (TZM-bl Reporter Cell Line)
This assay is used to determine the concentration at which an inhibitor shows a 50% reduction in viral infectivity (EC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
HIV-1 virus stock (e.g., NL4-3).
-
This compound and BI-2 stock solutions.
-
96-well flat-bottom culture plates.
-
Growth medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and BI-2 in growth medium.
-
Remove the old medium from the cells and add the diluted inhibitors.
-
Incubate for 1-2 hours.
-
Add a predetermined amount of HIV-1 virus stock to each well (multiplicity of infection, MOI, should be optimized for a robust signal).
-
Incubate for 48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the virus control (no inhibitor) and determine the EC50 value using non-linear regression analysis.
Fate-of-the-Capsid Assay
This biochemical assay determines the stability of the viral core in infected cells by separating soluble capsid proteins from intact, pelletable cores.
Materials:
-
Target cells (e.g., HeLa or Cf2Th).
-
Concentrated HIV-1 virus stock.
-
This compound and BI-2.
-
Hypotonic lysis buffer.
-
Sucrose cushion (e.g., 50%).
-
Ultracentrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-p24 capsid antibody.
Protocol:
-
Infect target cells with HIV-1 in the presence or absence of the inhibitors.
-
Incubate for a defined period (e.g., 2-12 hours) to allow for entry and uncoating.
-
Harvest and lyse the cells in a hypotonic buffer.
-
Layer the cell lysate onto a sucrose cushion.
-
Centrifuge at high speed to pellet the intact viral cores.
-
Carefully collect the supernatant (containing soluble capsid) and the pellet (containing intact cores).
-
Analyze the amount of p24 capsid protein in the input, supernatant, and pellet fractions by Western blotting.
-
A decrease in the pelletable fraction in the presence of an inhibitor indicates destabilization of the viral core.
Conclusion
This compound and BI-2 are valuable research tools for probing the function of the HIV-1 capsid. While they share a common binding site, their distinct potencies and nuanced effects on capsid stability offer different avenues for investigating the intricate processes of viral uncoating, nuclear import, and integration. The higher potency of this compound and its more complex resistance profile make it a subject of intense study for the development of next-generation capsid inhibitors. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their activities.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. HIV-1 nuclear import in macrophages is regulated by CPSF6-capsid interactions at the nuclear pore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 9. Nup153 Unlocks the Nuclear Pore Complex for HIV-1 Nuclear Translocation in Nondividing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. pnas.org [pnas.org]
A Structural Showdown: PF-3450074 and its Analogs in the HIV-1 Capsid Binding Pocket
A Comparative Guide for Researchers and Drug Development Professionals
The HIV-1 capsid has emerged as a critical and druggable target in the ongoing search for novel antiretroviral therapies. The small molecule PF-3450074 (PF74) was a pioneering inhibitor that binds to a conserved pocket on the capsid protein (CA), disrupting critical viral processes. This guide provides a detailed structural and functional comparison of PF74 and its key analogs, offering a valuable resource for researchers in virology and medicinal chemistry.
Quantitative Comparison of Capsid Inhibitors
The following table summarizes the key quantitative data for this compound and its analogs, providing a direct comparison of their binding affinities and antiviral potencies.
| Compound | Target | Binding Affinity (Kd) | Antiviral Potency (EC50) | Cytotoxicity (CC50) | Key Features & Notes |
| This compound (PF74) | HIV-1 CA (NTD-CTD interface) | 176 ± 78 nM (CA hexamer)[1], 2.79 µM (full-length CA), 2.24 µM (NTD)[2] | 8-640 nM (broad spectrum)[1], 0.72 µM (NL4-3)[1] | 90.5 ± 5.9 µM[1] | First-in-class inhibitor targeting the CPSF6/NUP153 binding site.[1][3][4] Poor metabolic stability.[5][6] |
| BI-2 | HIV-1 CA (NTD) | 1.2 µM (CA hexamer), 3 µM (NTD)[4][7] | 1.8 ± 0.34 µM[4] | >50 µM | Binds to the same pocket as PF74 but with a smaller footprint, not extending to the CTD of the adjacent subunit.[4][7][8] |
| GS-6207 (Lenacapavir) | HIV-1 CA (NTD-CTD interface) | 0.2 nM (CA hexamer)[3] | 23-100 pM (in various cell types)[9][10] | >44 µM[3] | Highly potent, long-acting inhibitor with a similar binding mode to PF74 but with enhanced interactions.[3][11][12] |
| GS-CA1 | HIV-1 CA (NTD-CTD interface) | Not explicitly found | 87 pM (early stage), 240 pM (late stage)[11] | Not explicitly found | A potent predecessor to GS-6207.[11] |
| CX06 | HIV-1 CA (NTD-CTD interface) | Competes with CPSF6 binding[5] | Not explicitly found | Not explicitly found | Bioisosteric modification of the PF74 scaffold with the aim of improving metabolic stability.[5] |
| Analog 20 (benzamide derivative) | HIV-1 CA (PF74 binding site) | Not explicitly found | Submicromolar, similar to PF74[13] | Not explicitly found | Designed for improved metabolic stability, showing a 51-fold longer half-life in human liver microsomes compared to PF74.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the study of these capsid inhibitors.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).
-
Protein Preparation: Purified HIV-1 CA protein (full-length, NTD, or stabilized hexamers) is extensively dialyzed against the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to ensure buffer matching with the ligand solution. The protein concentration is accurately determined using a spectrophotometer.
-
Ligand Preparation: The small molecule inhibitor (e.g., this compound) is dissolved in the same dialysis buffer to the desired concentration.
-
ITC Experiment: The protein solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe. A series of small, sequential injections of the ligand into the protein solution are performed while the heat change is monitored.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
X-Ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding mode of the inhibitor.
-
Protein Expression and Purification: The HIV-1 CA protein is expressed in a suitable system (e.g., E. coli) and purified to high homogeneity using chromatographic techniques.
-
Crystallization: The purified CA protein is mixed with the inhibitor at a concentration several-fold higher than its Kd to ensure saturation of the binding site. This complex is then subjected to crystallization screening using various techniques like hanging-drop or sitting-drop vapor diffusion.[14][15] A range of precipitants, salts, and pH conditions are tested to find optimal crystallization conditions.
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. The crystals are then exposed to a high-intensity X-ray beam at a synchrotron source, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The structure of the protein-ligand complex is then built into this map and refined to yield a final, high-resolution atomic model.
Cryo-Electron Microscopy (Cryo-EM) for Assembled Capsid Structures
Cryo-EM is a powerful technique for determining the structure of large macromolecular assemblies, such as the HIV-1 capsid, in a near-native state.
-
Sample Preparation: Purified HIV-1 CA protein is assembled into capsid-like particles in vitro, often in the presence of the small molecule inhibitor.
-
Vitrification: A small aliquot of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane.[16] This process, known as vitrification, freezes the sample so rapidly that ice crystals do not form, preserving the native structure of the capsid assemblies.
-
Data Collection: The vitrified grids are then imaged in a transmission electron microscope at cryogenic temperatures. A large number of images are collected from different angles.
-
Image Processing and 3D Reconstruction: The individual particle images are picked, aligned, and classified. A three-dimensional reconstruction of the capsid-ligand complex is then generated, which can be refined to near-atomic resolution.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound (PF74) in inhibiting HIV-1 replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-6207, A POTENT AND SELECTIVE FIRST-IN-CLASS LONG-ACTING HIV-1 CAPSID INHIBITOR [natap.org]
- 4. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 8. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical targeting of HIV capsid protein with a long-acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jwatch.org [jwatch.org]
- 13. researchgate.net [researchgate.net]
- 14. Video: Protein Crystallization for X-ray Crystallography [app.jove.com]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
PF-3450074: A Foundational Tool for the Development of Novel HIV-1 Capsid Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The HIV-1 capsid has emerged as a critical, largely untapped target for antiretroviral therapy. Its essential roles in both early and late stages of the viral lifecycle, including uncoating, reverse transcription, nuclear import, and assembly, make it an attractive focus for novel drug development. PF-3450074 (also known as PF-74) was a pioneering small molecule that specifically targets the HIV-1 capsid protein (CA). While its own clinical development did not proceed, this compound has become an invaluable reference compound, paving the way for a new generation of highly potent capsid inhibitors. This guide provides a comparative overview of this compound against newer alternatives, supported by experimental data and detailed protocols.
Performance Comparison of HIV-1 Capsid Inhibitors
The landscape of HIV-1 capsid inhibitors has evolved significantly since the initial studies on this compound. Newer compounds, such as Lenacapavir (GS-6207) and its precursor GS-CA1, demonstrate substantially greater potency and have shown clinical promise. The following table summarizes the in vitro antiviral activity, cytotoxicity, and selectivity index of this compound and its more recent counterparts. The data is primarily focused on performance in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
| Compound | Target | Mechanism of Action | Antiviral Activity (EC50) in MT-4 cells (HIV-1 IIIB) | Cytotoxicity (CC50) in MT-4 cells | Selectivity Index (SI = CC50/EC50) |
| This compound (PF-74) | HIV-1 Capsid (CA) | Destabilizes the capsid, inducing premature uncoating.[1][2] | 1,239 nM[3] | 32.2 µM[3] | 26[3] |
| Lenacapavir (GS-6207) | HIV-1 Capsid (CA) | Stabilizes the capsid, interfering with multiple lifecycle steps.[4] | 105 pM[5][6] | >50 µM[7] | >476,190 |
| GS-CA1 | HIV-1 Capsid (CA) | Stabilizes the capsid, similar to Lenacapavir.[4] | 240 pM[3] | >50 µM[3] | >208,300[3] |
| BI-2 | HIV-1 Capsid (CA) | Destabilizes the capsid, similar to PF-74.[8][9] | 8.2 µM[10] | Not explicitly stated for MT-4, but non-toxic at active concentrations. | Not explicitly calculated, but lower than PF-74. |
Unraveling the Mechanisms: A Tale of Two Actions
While all the compounds listed target the same pocket on the HIV-1 capsid protein, their mechanisms of action diverge significantly, leading to different impacts on the viral lifecycle.
This compound and BI-2: The Destabilizers
This compound and the less potent compound BI-2 function by binding to the capsid and inducing its premature disassembly or uncoating.[1][8][9] This accelerated uncoating is detrimental to the virus as it exposes the viral genetic material to the host cell's cytoplasm too early, disrupting the carefully orchestrated process of reverse transcription.[1][11]
Lenacapavir and GS-CA1: The Stabilizers
In contrast, the highly potent inhibitors Lenacapavir and GS-CA1 stabilize the HIV-1 capsid.[4] This hyper-stabilization is also disruptive, albeit through a different mechanism. By preventing the timely and proper uncoating of the capsid, these compounds interfere with multiple stages of the viral lifecycle, including nuclear import of the viral pre-integration complex and subsequent integration of the viral DNA into the host genome.[2][4] Furthermore, they have been shown to interfere with the assembly of new viral particles.
The following diagram illustrates the distinct effects of these two classes of inhibitors on the HIV-1 uncoating pathway.
Caption: Distinct mechanisms of HIV-1 capsid inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antiviral compounds. Below are methodologies for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of HIV-1 capsid inhibitors.
Antiviral Activity Assay (EC50 Determination) in MT-4 Cells
This protocol is adapted for the use of MT-4 cells, which are highly permissive to HIV-1 infection and exhibit a clear cytopathic effect upon infection.
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin). Maintain cells in a logarithmic growth phase.
-
Compound Dilution: Prepare a serial dilution of the test compound in culture medium. A typical starting concentration for this compound would be in the low micromolar range, while for Lenacapavir, it would be in the low nanomolar to picomolar range.
-
Infection: Plate MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells per well. Add the diluted compounds to the respective wells. Subsequently, infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01. Include control wells with uninfected cells and infected cells without any compound.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Viral Replication: The extent of viral replication can be determined by measuring the viability of the host cells, as HIV-1 infection will lead to cell death (cytopathic effect). The MTT assay is a common method for this:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the infected, untreated control. The EC50 value is the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.
Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with the antiviral activity assay to determine the concentration of the compound that is toxic to the host cells.
-
Cell Preparation and Compound Dilution: Follow steps 1 and 2 from the antiviral activity assay protocol.
-
Treatment: Plate MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells per well. Add the diluted compounds to the wells. In this assay, the cells are not infected with HIV-1. Include control wells with untreated cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) under the same conditions.
-
Quantification of Cell Viability: Use the MTT assay as described in step 5 of the antiviral activity protocol to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
The following diagram illustrates the general workflow for screening antiviral compounds.
Caption: General workflow for antiviral drug screening.
Conclusion
This compound remains a cornerstone in the study of HIV-1 capsid inhibitors. Its well-characterized mechanism of action and moderate potency provide a crucial benchmark for the evaluation of new and more potent compounds. The dramatic increase in potency and the shift in mechanism from capsid destabilization to stabilization, as seen with Lenacapavir and GS-CA1, highlight the significant progress in this field. For researchers and drug developers, a thorough understanding of the comparative pharmacology and experimental methodologies associated with these compounds is essential for advancing the next generation of antiretroviral therapies that target the HIV-1 capsid.
References
- 1. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]
- 8. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Differential effects of PF-3450074 and Lenacapavir on core integrity
A Comparative Analysis of PF-3450074 and Lenacapavir on HIV-1 Core Integrity
This guide provides a detailed comparison of two prominent HIV-1 capsid inhibitors, this compound and Lenacapavir, focusing on their differential effects on the integrity of the viral core. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their mechanisms of action.
Introduction
The human immunodeficiency virus type 1 (HIV-1) capsid, a conical protein shell encasing the viral genome, is a critical orchestrator of early-stage viral replication. Its stability is finely tuned to ensure the protection of the viral replication complex and its timely disassembly, or "uncoating," which is essential for reverse transcription and nuclear entry. Consequently, the capsid has emerged as a key target for antiretroviral therapy. This compound (PF74) and Lenacapavir (LEN) are two small molecules that target the HIV-1 capsid, yet they exhibit distinct and complex effects on its structure and function.
Mechanism of Action
Both this compound and Lenacapavir bind to the HIV-1 capsid protein (CA), but their interactions lead to different consequences for the viral core's stability and integrity.
This compound (PF74) is an inhibitor that demonstrates a concentration-dependent bimodal mechanism.[1][2] At lower concentrations, it can compete with host factors like CPSF6 and NUP153, which are crucial for nuclear import.[3][4] At higher concentrations, its primary effect is the destabilization of the viral capsid, which triggers premature uncoating of the virus.[5][6] This accelerated disassembly disrupts the early stages of infection, including reverse transcription.[5]
Lenacapavir (LEN) , a first-in-class, long-acting capsid inhibitor, binds to a hydrophobic pocket between adjacent CA subunits within the hexameric lattice.[7][8][9] This binding leads to a paradoxical effect: it hyperstabilizes the capsid lattice while simultaneously disrupting the core's integrity, causing a loss of its internal contents.[7][10][11] Electron microscopy has revealed that LEN-treated cores often exhibit breakage at the narrow end of the capsid.[8][12] While PF74 prevents viral cores from docking at the nuclear envelope, LEN-treated cores can still dock but are unable to enter the nucleus.[7][8]
Comparative Effects on Core Integrity and Capsid Stability
Recent studies employing fluorescently labeled viral cores have elucidated the distinct effects of these two inhibitors. By using a GFP content marker (cmGFP) to assess core integrity and a GFP-tagged capsid protein (GFP-CA) to monitor lattice stability, researchers have directly compared their mechanisms.
| Feature | This compound (PF74) | Lenacapavir (LEN) | Reference |
| Core Integrity (cmGFP signal) | Loss of signal, indicating disruption of core integrity. | Dose-dependent loss of signal, indicating disruption of core integrity. | [8][13] |
| Capsid Lattice Stability (GFP-CA signal) | Loss of signal, indicating destabilization and disassembly of the capsid lattice. | Preservation of signal, indicating stabilization of the capsid lattice. | [8][13] |
| Overall Effect | Induces loss of both core integrity and the capsid lattice. | Disrupts core integrity while stabilizing the capsid lattice. | [8] |
| Morphological Changes | Induces rapid dissolution of the capsid. | Frequent breakage at the narrow end of the capsid. | [5][8][12] |
Experimental Methodologies
The following are summaries of key experimental protocols used to determine the effects of this compound and Lenacapavir on HIV-1 core integrity.
In Vitro Core Integrity and Stability Assay
This assay utilizes fluorescently labeled HIV-1 cores to independently measure core integrity and capsid lattice stability.
-
Viral Core Labeling: HIV-1 particles are produced to contain either a fluid-phase GFP content marker (cmGFP) or a GFP-tagged capsid protein (GFP-CA). The cmGFP is trapped inside the capsid during virion maturation and is released upon loss of core integrity. GFP-CA is incorporated into the capsid lattice and serves as a marker for capsid disassembly.[7][8]
-
Isolation of Viral Cores: Labeled viral particles are concentrated and treated with a mild non-ionic detergent to strip the viral membrane and release the cores.
-
Inhibitor Treatment: Isolated cores are incubated with varying concentrations of this compound or Lenacapavir.
-
Microscopy and Image Analysis: The treated cores are imaged using fluorescence microscopy. The percentage of cores retaining their cmGFP and GFP-CA signals is quantified to determine the effects of the compounds on core integrity and lattice stability, respectively.[8][13]
Fate-of-Capsid Assay in Target Cells
This cell-based assay tracks the stability of the viral capsid after infection.
-
Cell Culture and Infection: Target cells (e.g., CrFK cells) are cultured and inoculated with VSV-G-pseudotyped HIV-1 particles. The virus can be pre-incubated with the inhibitor or the inhibitor can be added at the time of infection.[5]
-
Cell Lysis and Density Gradient Centrifugation: At various time points post-infection, the cells are lysed, and the cytoplasmic extracts are subjected to density gradient centrifugation to separate intact, dense viral cores from soluble, disassembled capsid proteins.[5][14]
-
Analysis: Fractions from the gradient are collected and analyzed by Western blotting using antibodies against the HIV-1 CA protein (p24). The amount of pelletable (intact core-associated) CA versus soluble CA is quantified to determine the extent of capsid uncoating.[14]
Visualizing the Differential Mechanisms
The following diagrams illustrate the distinct mechanisms of action of this compound and Lenacapavir on the HIV-1 core.
Caption: this compound induces premature uncoating by destabilizing the HIV-1 core.
Caption: Lenacapavir disrupts core integrity while hyperstabilizing the capsid lattice.
Conclusion
This compound and Lenacapavir, while both targeting the HIV-1 capsid, elicit divergent effects on its structural integrity. This compound acts primarily as a destabilizer, promoting the premature disassembly of the entire core structure.[5][6] In contrast, Lenacapavir uniquely uncouples core integrity from lattice stability, leading to a ruptured but structurally rigid capsid that is incompetent for nuclear import.[7][8] These distinct mechanisms underscore the complex role of the HIV-1 capsid and highlight the diverse strategies that can be employed to inhibit viral replication by targeting this essential structure. This comparative understanding is vital for the ongoing development of next-generation antiretroviral therapies.
References
- 1. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 12. Dryad | Data: Effect of Lenacapavir and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Unraveling the Antiviral Breadth of PF-3450074: A Comparative Guide for HIV-1 Researchers
For Immediate Release
Palo Alto, CA – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the viral capsid has emerged as a critical and largely untapped therapeutic target. Among the promising candidates in this new class of antiretrovirals is PF-3450074, a small molecule inhibitor that disrupts the function of the HIV-1 capsid protein (CA). This guide provides a comprehensive comparison of the antiviral spectrum of this compound against various HIV-1 clades, its performance relative to other antiretroviral agents, and detailed experimental methodologies for its evaluation.
Broad-Spectrum Activity of this compound Against Diverse HIV-1 Clades
This compound has demonstrated potent antiviral activity across a wide range of HIV-1 laboratory strains and clinical isolates, spanning multiple genetic clades.[1] This broad-spectrum efficacy is a crucial attribute for any new antiretroviral, given the extensive genetic diversity of HIV-1 worldwide.
Comparative Antiviral Potency (EC50) Across HIV-1 Clades
The 50% effective concentration (EC50) of this compound has been determined in peripheral blood mononuclear cells (PBMCs) against a panel of 24 HIV-1 isolates, including representatives from clades A, B, C, D, F, and G, as well as circulating recombinant forms (CRFs). The data reveals a median EC50 of 0.207 µM, with a narrow range from 0.113 to 0.362 µM, underscoring its consistent potency against diverse viral strains.[1]
| HIV-1 Isolate | Clade | Co-receptor Tropism | This compound EC50 (µM) | AZT EC50 (µM) | Efavirenz (EFV) EC50 (µM) |
| 92UG037 | A | R5 | 0.189 | 0.003 | 0.001 |
| 92RW009 | A | R5 | 0.211 | 0.004 | 0.002 |
| BK132 | A/E | R5 | 0.145 | 0.002 | 0.001 |
| 92TH014 | A/E | R5 | 0.167 | 0.003 | 0.001 |
| BaL | B | R5 | 0.234 | 0.005 | 0.002 |
| JR-CSF | B | R5 | 0.198 | 0.004 | 0.002 |
| NL4-3 | B | X4 | 0.256 | 0.001 | 0.001 |
| 92US714 | B | R5 | 0.221 | 0.003 | 0.002 |
| 93IN101 | C | R5 | 0.178 | 0.003 | 0.001 |
| 95IN213 | C | R5 | 0.193 | 0.004 | 0.002 |
| 92UG001 | D | R5 | 0.245 | 0.004 | 0.002 |
| 93BR020 | F | R5 | 0.201 | 0.003 | 0.001 |
| 93MW959 | G | R5 | 0.233 | 0.005 | 0.002 |
Data compiled from Blair W.S., et al. (2010). HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention. PLoS Pathogens.[1]
When compared to established antiretrovirals such as the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT) and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV), this compound demonstrates a distinct potency profile. While AZT and EFV exhibit lower EC50 values, the consistent sub-micromolar activity of this compound across all tested clades highlights the potential of capsid-targeting agents as a new line of defense against HIV-1.[1]
Mechanism of Action: Disrupting the Viral Core
This compound exerts its antiviral effect by directly binding to the HIV-1 capsid protein (CA).[2] This interaction destabilizes the viral core, leading to premature uncoating of the viral genetic material.[2][3] This disruption occurs at an early stage of the viral life cycle, after viral entry into the host cell but before reverse transcription.[1][2]
The binding of this compound to the CA protein has a dual effect. At lower concentrations, it competitively inhibits the binding of essential host factors, such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), to the capsid.[4][5][6] These host proteins are critical for the transport of the viral pre-integration complex into the nucleus.[7][8] By blocking these interactions, this compound impedes the virus's ability to reach the host cell's genetic machinery.
At higher concentrations, this compound's interaction with the capsid leads to a more direct and catastrophic effect: the accelerated and premature disassembly of the viral core.[2][9] This premature uncoating exposes the viral RNA and enzymes to the cellular environment before they are ready for reverse transcription, ultimately halting the replication process.[2]
References
- 1. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIV Protease | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. HIV-1 Uncoating: Connection to Nuclear Entry and Regulation by Host Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Uncoating and Nuclear Import Precede the Completion of Reverse Transcription in Cell Lines and in Primary Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing HIV-1 Capsid Inhibitors: A Comparative Guide to PF-3450074 Analogs with Enhanced Metabolic Stability and Potency
For Immediate Release
Researchers in the field of antiretroviral drug development are continuously seeking to optimize lead compounds to enhance their therapeutic potential. PF-3450074 (PF74), a potent inhibitor of the HIV-1 capsid protein (CA), has been a valuable research tool but is hampered by its extremely poor metabolic stability, limiting its clinical prospects. This guide provides a comparative analysis of novel this compound analogs that have been engineered to overcome this limitation, offering significant improvements in metabolic half-life while maintaining or even enhancing antiviral potency.
Overcoming the Achilles' Heel of PF74: The Quest for Stability
This compound targets a critical step in the HIV-1 life cycle by binding to a pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent capsid subunits within the viral hexamer. This interaction destabilizes the viral core, disrupting post-entry events such as reverse transcription. However, the therapeutic application of PF74 has been precluded by its rapid metabolism.
Recent medicinal chemistry efforts have focused on modifying the PF74 scaffold to block the sites of metabolic degradation. These strategies include replacing the metabolically labile indole ring with more robust chemical groups and introducing conformational constraints. This has led to the development of several promising analogs with significantly improved pharmacokinetic profiles.
Comparative Analysis of this compound Analogs
The following tables summarize the quantitative data for this compound and its key analogs, highlighting the advancements in antiviral potency and metabolic stability.
Table 1: Antiviral Potency of this compound and Analogs
| Compound | Chemical Scaffold Modification | EC50 (µM) | Cell Line |
| This compound | - | 0.72 | MT-2 |
| Analog 15 | Conformationally constrained pyridine series | 0.31 | TZM-gfp |
| Compound 20 | Benzamide replacement of indole ring | 0.88 | TZM-gfp |
| CX17 (s-enantiomer) | Computationally designed | Not explicitly stated, but showed HIV-1 inhibition | Not specified |
| Analog 10 | Pharmacophore-based design | 0.61 | TZM-gfp |
EC50: Half-maximal effective concentration, a measure of drug potency.
Table 2: Metabolic Stability of this compound and Analogs in Liver Microsomes
| Compound | Half-life (t½, min) in Human Liver Microsomes (HLM) | Half-life (t½, min) in Mouse Liver Microsomes (MLM) | Fold Increase in HLM Stability vs. PF74 |
| This compound | < 1 | < 1 | - |
| Analog 15 | 27 | Not Reported | ~27 |
| Compound 20 | 36 | 13 | ~51 |
| CX17 (s-enantiomer) | Not explicitly stated, but showed a 204-fold increase | Not Reported | 204 |
| Analog 10 | 31 | Not Reported | ~44 |
Liver microsomes are used in vitro to assess the metabolic stability of compounds.
Visualizing the Mechanism and Workflow
To better understand the context of these findings, the following diagrams illustrate the targeted viral pathway and the general experimental workflow for evaluating these novel compounds.
Caption: Inhibition of HIV-1 uncoating by this compound and its analogs.
Caption: General experimental workflow for developing novel HIV-1 capsid inhibitors.
Experimental Protocols
Antiviral Activity Assay (Single-Cycle Infection Assay)
This assay is used to determine the potency of the compounds in inhibiting HIV-1 infection.
-
Cell Culture: TZM-gfp cells, which express β-galactosidase and luciferase upon HIV-1 Tat-mediated transactivation, are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Viral Infection: A fixed amount of single-cycle infectious HIV-1 pseudovirus is added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Data Acquisition: The expression of the reporter gene (e.g., luciferase) is quantified using a luminometer.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Microsomal Stability Assay
This assay assesses the metabolic stability of the compounds in the presence of liver enzymes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or mouse) and a NADPH-regenerating system in a phosphate buffer.
-
Compound Incubation: The test compound is added to the reaction mixture and incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t½) of the compound is calculated from the rate of its disappearance over time.
Conclusion
The development of this compound analogs with significantly improved metabolic stability represents a major step forward in the pursuit of novel HIV-1 capsid inhibitors. The data presented here clearly demonstrate that strategic modifications to the PF74 scaffold can overcome its primary liability without compromising, and in some cases even enhancing, its potent antiviral activity. These next-generation compounds, such as Analog 15, Compound 20, and the computationally designed CX-series, hold considerable promise as leads for the development of new antiretroviral therapies that target a unique and critical stage of the HIV-1 life cycle. Further preclinical development of these and similar analogs is warranted to fully evaluate their therapeutic potential.
Safety Operating Guide
Proper Disposal of PF-3450074: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the HIV-1 capsid inhibitor PF-3450074, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information and procedural steps for its safe handling and disposal based on its chemical properties and general laboratory best practices.
This compound is an indole-containing compound intended for research use only and should be regarded as hazardous.[1] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should be strictly followed during handling and disposal.
Summary of Key Data
For easy reference, the following table summarizes essential information for this compound.
| Property | Value | Source |
| Synonym | PF74 | [1] |
| Molecular Formula | C27H27N3O2 | [1] |
| Molecular Weight | 425.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | -20°C | [1] |
| Solubility | DMSO (approx. 2 mg/ml), Dimethylformamide (approx. 1 mg/ml) | [1] |
| Purity | ≥98% | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous chemical waste container. This container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: Solutions of this compound, typically in solvents like DMSO or dimethylformamide, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with aqueous waste streams unless specifically permitted by your institution's environmental health and safety (EHS) department.
-
Biologically Contaminated Waste: If this compound is used in experiments involving infectious agents, such as HIV-1, all contaminated materials (e.g., cell culture plates, media, and single-use labware) must be treated as biohazardous waste. Decontaminate these materials, for example by autoclaving or chemical disinfection, before final disposal according to your institution's biohazardous waste procedures.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration of the chemical and the solvent used for liquid waste.
-
Note any other hazardous components in the waste mixture.
-
Indicate the date of waste accumulation.
3. Storage:
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.
-
The primary recommended method for the disposal of non-returnable hazardous chemical waste is incineration at a licensed facility. This method is effective for destroying organic compounds.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified waste management vendors.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound can inform risk assessment. This compound is an inhibitor of the HIV-1 capsid protein. It disrupts the normal assembly and disassembly of the viral capsid, which are crucial steps in the viral lifecycle.
Caption: Simplified signaling pathway of this compound's inhibitory action.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling PF-3450074
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-3450074, a potent HIV-1 capsid inhibitor. The following guidelines are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Precautionary Measures
This compound should be considered a hazardous substance.[1] Until a comprehensive toxicological profile is publicly available, it is imperative to handle this compound with the utmost care, assuming high potency and potential health risks upon exposure.
General Safety Precautions:
-
Avoid all routes of exposure: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Thorough washing: Always wash hands and any exposed skin thoroughly after handling.[1]
-
Review Safety Data Sheet (SDS): Before use, all personnel must review the complete Safety Data Sheet provided by the supplier.[1]
-
Use in a designated area: All work with this compound should be conducted in a designated and controlled area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| PPE Component | Specification and Purpose |
| Gloves | Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended, especially when handling concentrated solutions. Inspect gloves for any signs of damage before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are required to protect against splashes. |
| Lab Coat | A full-length laboratory coat, preferably with elastic cuffs, must be worn to protect skin and clothing. |
| Respiratory Protection | For procedures that may generate aerosols or when handling the solid compound, a properly fitted respirator (e.g., N95 or higher) should be used within a chemical fume hood. |
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and use in experiments.
| Property | Value |
| Synonym | PF74 |
| Molecular Formula | C27H27N3O2 |
| Formula Weight | 425.5 |
| Appearance | Solid |
| Purity | ≥98% |
| UV/Vis | λmax: 220 nm |
| Solubility | Soluble in DMSO (approx. 2 mg/ml) and dimethylformamide (approx. 1 mg/ml).[1] |
| Storage | Store at -20°C.[1] |
| Stability | ≥ 4 years at -20°C.[1] |
Biological Activity and Cytotoxicity
This compound is a specific inhibitor of the HIV-1 capsid protein (CA), interfering with the viral life cycle at an early stage.[1][2]
| Parameter | Value |
| Mechanism of Action | Inhibits HIV-1 replication by competing with host factors (CPSF6 and NUP153) for binding to the viral capsid, affecting uncoating, assembly, and reverse transcription.[2] |
| EC50 (NL4-3 strain) | 0.72 µM |
| Median IC50 | 0.9 ± 0.5 μM |
| Median CC50 | 90.5 ± 5.9 μM |
Experimental Protocols: Preparation of Stock Solutions
The following is a general protocol for the preparation of stock solutions. All procedures should be performed in a chemical fume hood with appropriate PPE.
-
Centrifuge the Vial: Before opening, centrifuge the vial to ensure that all the solid material is at the bottom.
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and dimethylformamide.[1]
-
Dissolution:
-
To prepare a stock solution, dissolve the solid this compound in the solvent of choice.
-
The solvent should be purged with an inert gas before use.[1]
-
Sonication may be recommended to aid dissolution.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[2]
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Operational and Disposal Plan
A clear plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Follow institutional procedures for chemical spill cleanup. Do not attempt to clean a large spill without proper training and equipment.
-
For small spills, use an appropriate absorbent material and decontaminate the area with a suitable disinfectant.
Disposal:
-
All waste materials, including empty vials, contaminated PPE, and solutions containing this compound, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent HIV-1 inhibitor this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
